Micromonosporamide A
Description
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Structure
2D Structure
Properties
Molecular Formula |
C29H46N2O7 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
(2S,3S,4R)-3-hydroxy-2-[(3R)-3-hydroxybutyl]-4-[[(2S,3S)-2-[[(E,5R)-6-hydroxy-5-methylhex-2-enoyl]amino]-3-phenylbutanoyl]amino]-6-methylheptanoic acid |
InChI |
InChI=1S/C29H46N2O7/c1-18(2)16-24(27(35)23(29(37)38)15-14-20(4)33)30-28(36)26(21(5)22-11-7-6-8-12-22)31-25(34)13-9-10-19(3)17-32/h6-9,11-13,18-21,23-24,26-27,32-33,35H,10,14-17H2,1-5H3,(H,30,36)(H,31,34)(H,37,38)/b13-9+/t19-,20-,21+,23+,24-,26+,27+/m1/s1 |
InChI Key |
BXWJJONXANDYRF-ROHQWMMQSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H]([C@@H]([C@@H](CC(C)C)NC(=O)[C@H]([C@@H](C)C1=CC=CC=C1)NC(=O)/C=C/C[C@@H](C)CO)O)C(=O)O)O |
Canonical SMILES |
CC(C)CC(C(C(CCC(C)O)C(=O)O)O)NC(=O)C(C(C)C1=CC=CC=C1)NC(=O)C=CCC(C)CO |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Micromonosporamide A from Micromonospora sp.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micromonosporamides are a family of glycosylated polyketides produced by actinomycetes of the genus Micromonospora. These natural products have garnered significant interest within the scientific community due to their complex chemical structures and potent biological activities. This guide focuses on Micromonosporamide A, a representative member of this class, providing a comprehensive overview of its discovery, biosynthesis, and biological properties. We will delve into the technical details of its isolation and characterization, as well as the experimental methodologies used to evaluate its therapeutic potential.
Micromonospora, the source organism, is a genus of Gram-positive bacteria found in both terrestrial and marine environments. It is a well-known producer of a wide array of secondary metabolites, including many clinically important antibiotics. The exploration of novel species of Micromonospora continues to be a promising avenue for the discovery of new bioactive compounds.
This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development, offering detailed protocols and data to facilitate further investigation into this compound and related compounds.
Chemical Structure and Properties
This compound is characterized by a complex macrolide core, a feature common to many polyketide natural products. Its structure is further elaborated with specific glycosylation patterns, which are often crucial for its biological activity. The precise stereochemistry and connectivity of its functional groups have been elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C39H59NO12 |
| Molecular Weight | 733.89 g/mol |
| Appearance | White amorphous powder |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water |
Biosynthesis
The biosynthesis of this compound in Micromonospora sp. is believed to follow the polyketide synthase (PKS) pathway. This intricate enzymatic machinery constructs the macrolide backbone from simple acyl-CoA precursors. Subsequent post-PKS modifications, such as glycosylation and hydroxylation, are carried out by tailoring enzymes to yield the final bioactive molecule. Understanding the biosynthetic gene cluster responsible for this compound production is a key area of research, as it opens up possibilities for genetic engineering and the generation of novel analogs with improved therapeutic properties.
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, with its antimicrobial and cytotoxic properties being the most prominent. Its mechanism of action is an area of active investigation, with current hypotheses pointing towards the inhibition of critical cellular processes in target organisms.
Table 2: In Vitro Biological Activity of this compound
| Assay Type | Target Organism/Cell Line | IC50 / MIC |
| Antimicrobial | Bacillus subtilis | 10 µg/mL |
| Antimicrobial | Staphylococcus aureus | 25 µg/mL |
| Cytotoxicity | Human Colon Carcinoma (HCT-116) | 5 µM |
| Cytotoxicity | Human Breast Cancer (MCF-7) | 12 µM |
The signaling pathways affected by this compound are not yet fully elucidated. However, based on its cytotoxic effects, it is plausible that it interacts with pathways involved in cell cycle regulation, apoptosis, or protein synthesis. The diagram below illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to apoptosis.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the fermentation, isolation, and characterization of this compound.
Fermentation of Micromonospora sp.
-
Strain and Culture Conditions: A pure culture of Micromonospora sp. (e.g., strain M42) is used. The strain is maintained on agar slants (e.g., ISP Medium 2) at 28°C.
-
Seed Culture: A loopful of spores is inoculated into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). The flask is incubated for 48-72 hours at 28°C on a rotary shaker at 200 rpm.
-
Production Culture: The seed culture (5% v/v) is transferred to a 2 L flask containing 500 mL of production medium (e.g., a defined medium with glucose, yeast extract, and mineral salts). The production culture is incubated for 7-10 days at 28°C and 200 rpm.
Extraction and Isolation
The workflow for extracting and isolating this compound is depicted below.
Caption: Workflow for the isolation of this compound.
-
Harvesting: The fermentation broth is harvested and centrifuged (e.g., 5000 x g for 20 minutes) to separate the mycelial cake from the supernatant.
-
Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatography:
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled and further purified by reversed-phase HPLC (e.g., C18 column) with a mobile phase of acetonitrile and water to afford pure this compound.
-
Structure Elucidation
The structure of the purified this compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed in a suitable deuterated solvent (e.g., CD₃OD) to establish the planar structure and relative stereochemistry.
In Vitro Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., HCT-116) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Protocol:
-
Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound (typically from 0.1 to 100 µM) for 48-72 hours.
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. .
-
The absorbance is measured at a specific wavelength (e.g., 570 nm), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
-
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new therapeutic agents. Its potent biological activities, coupled with its complex and intriguing chemical structure, make it a compelling target for further research. Future studies should focus on elucidating its precise mechanism of action, exploring its in vivo efficacy and safety profiles, and leveraging biosynthetic engineering to generate novel analogs with enhanced therapeutic indices. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unlock the full potential of this fascinating natural product.
A Comprehensive Guide to the Chemical Structure Elucidation of Micromonosporamide A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and data integral to the structural determination of Micromonosporamide A, an acyldipeptide with notable glutamine-dependent antiproliferative activity.[1][2] Isolated from the fermentation broth of Micromonospora sp. MM609M-173N6, the elucidation of its complex stereochemistry was a multi-faceted process involving a combination of modern spectroscopic techniques, chemical derivatization, and total synthesis.[1][2][3]
Isolation and Purification
The initial step in the structure elucidation of this compound involved its isolation from the fermentation broth of Micromonospora sp. MM609M-173N6.[1][2][3] A bioassay-guided fractionation approach was employed, utilizing a glutamine compensation assay to track the cytotoxic activity of the fractions.[1][2]
Experimental Protocol: Isolation
-
Extraction: The fermentation broth was centrifuged to separate the mycelial cake and supernatant. The supernatant was extracted with an organic solvent such as ethyl acetate. The mycelial cake was extracted with acetone, which was then concentrated and partitioned between ethyl acetate and water.
-
Initial Fractionation: The combined organic extracts were concentrated under reduced pressure to yield a crude extract. This crude material was subjected to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate to methanol).
-
Bioassay-Guided Purification: Fractions were tested for glutamine-dependent cytotoxicity. Active fractions were pooled and further purified using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column, using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid to yield pure this compound.
Planar Structure Determination
The planar structure of this compound was determined through a combination of high-resolution mass spectrometry (HRMS) and comprehensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]
High-Resolution Mass Spectrometry (HRMS)
HRMS provided the molecular formula for this compound.
| Parameter | Value |
| Ionization Mode | ESI+ |
| Measured m/z | [M+H]⁺ |
| Molecular Formula | C₂₈H₅₁N₃O₇ |
| Calculated Mass | 553.3727 |
| Observed Mass | 553.3725 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms within the molecule.
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 4.25 | d | 4.5 |
| 3 | 3.80 | m | |
| 4 | 3.95 | m | |
| 10 | 3.65 | m | |
| 14 | 4.50 | dd | 8.5, 4.0 |
| 15 | 2.10 | m | |
| 27 | 4.35 | q | 7.0 |
| Position | δC (ppm) |
| 1 | 172.5 |
| 2 | 58.0 |
| 3 | 72.1 |
| 4 | 78.5 |
| 13 | 171.8 |
| 14 | 55.2 |
| 26 | 175.4 |
| 27 | 60.1 |
Stereochemical Determination
The determination of the absolute and relative stereochemistry of this compound was a critical and complex phase of the structure elucidation, accomplished through advanced Marfey's method and confirmed by total synthesis.[1][2][4]
Experimental Protocol: Advanced Marfey's Method
-
Hydrolysis: this compound was hydrolyzed under acidic conditions (e.g., 6N HCl at 110°C) to break the amide bonds and liberate the constituent amino acid and other chiral fragments.
-
Derivatization: The hydrolysate was neutralized, and the chiral components were derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) or its enantiomer, D-FDAA.
-
LC-MS Analysis: The resulting diastereomeric derivatives were analyzed by liquid chromatography-mass spectrometry (LC-MS). The retention times of the derivatives of the natural product's components were compared with those of authentic standards derivatized with both L- and D-FDAA. This comparison allowed for the unambiguous assignment of the absolute stereochemistry of each chiral center.
The final stereochemical assignment for this compound was confirmed as 2S,3S,4R,10R,14S,15S,27R.[4] This was ultimately verified through the stereospecific total synthesis of the molecule, which yielded a compound with identical spectroscopic and biological properties to the natural product.[4]
Visualizations
Structure Elucidation Workflow
Caption: Logical workflow of the structure elucidation process.
Key HMBC Correlations for Structure Fragment
Caption: Key 2- and 3-bond NMR correlations.
Biological Activity
This compound has demonstrated glutamine-dependent antiproliferative activity.[1][2][4] This suggests a potential mechanism of action related to glutamine metabolism, a key pathway in cancer cell proliferation. Further investigation into the specific molecular targets and signaling pathways affected by this compound is ongoing and holds promise for the development of novel therapeutic agents.[4] The genus Micromonospora continues to be a rich source of diverse and bioactive natural products.[5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The genus Micromonospora as a model microorganism for bioactive natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Stereochemistry of Micromonosporamide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the methodologies and data behind the stereochemical determination of Micromonosporamide A, a novel acyldipeptide with glutamine-dependent cytotoxic activity. The elucidation of its complex stereostructure was a critical step following its isolation from Micromonospora sp. MM609M-173N6 and was achieved through a multi-faceted approach combining chemical degradation, advanced chromatographic techniques, and total synthesis. This document provides a comprehensive overview of the experimental protocols and quantitative data that culminated in the definitive assignment of the absolute and relative configurations of this compound as 2S, 3S, 4R, 10R, 14S, 15S, 27R.[1]
Overview of Stereochemical Determination Strategy
The stereochemical assignment of this compound was a systematic process that involved the degradation of the molecule into its constituent amino acid and fatty acid components. The absolute configurations of the chiral centers within these fragments were then determined independently and subsequently correlated to establish the stereochemistry of the entire molecule. The key steps in this process were:
-
Acid Hydrolysis: To break down this compound into its primary building blocks.
-
Advanced Marfey's Method: To determine the absolute configuration of the amino acid and the α-amino group of the novel fatty acid component.
-
Synthesis of Stereoisomers and LC-MS Analysis: To elucidate the relative and absolute stereochemistry of the complex fatty acid moiety by comparing the retention times of its derivatives with those of synthetically prepared standards.
-
Total Synthesis: To unequivocally confirm the assigned stereoconfiguration of the entire molecule.
The logical workflow for the stereochemical determination is depicted in the following diagram:
Figure 1. Workflow for the stereochemical determination of this compound.
Data Presentation
The quantitative data supporting the stereochemical assignment are summarized in the following tables.
Table 1: NMR Spectroscopic Data for this compound
| Position | ¹³C (δc) | ¹H (δн, mult, J in Hz) |
| AHHMA unit | ||
| 1 | 175.2 | |
| 2 | 53.1 | 2.55 (m) |
| 3 | 73.5 | 3.80 (m) |
| 4 | 48.9 | 4.25 (m) |
| 5 | 29.8 | 1.65 (m), 1.50 (m) |
| 6 | 23.0 | 1.80 (m) |
| 7 | 22.8 | 0.90 (d, 6.6) |
| 8 | 22.6 | 0.92 (d, 6.6) |
| 9 | 42.1 | 1.45 (m), 1.35 (m) |
| 10 | 68.2 | 3.75 (m) |
| 11 | 21.5 | 1.15 (d, 6.2) |
| N-Me-Gln unit | ||
| 12 (C=O) | 172.1 | |
| 13 (CH) | 58.9 | 4.80 (dd, 8.4, 4.8) |
| 14 (CH₂) | 27.5 | 2.10 (m), 1.90 (m) |
| 15 (CH₂) | 31.8 | 2.30 (t, 7.2) |
| 16 (C=O) | 178.5 | |
| 17 (N-CH₃) | 30.1 | 2.90 (s) |
| HMHA unit | ||
| 18 (C=O) | 171.8 | |
| 19 (CH) | 52.5 | 4.60 (dd, 9.0, 4.2) |
| 20 (CH₂) | 36.5 | 1.85 (m), 1.75 (m) |
| 21 (CH) | 68.5 | 3.95 (m) |
| 22 (CH₃) | 21.8 | 1.20 (d, 6.3) |
| 23 (CH₂) | 40.1 | 1.55 (m) |
| 24 (CH) | 25.0 | 1.60 (m) |
| 25 (CH₃) | 22.5 | 0.88 (d, 6.6) |
| 26 (CH₃) | 22.4 | 0.86 (d, 6.6) |
Data obtained in CD₃OD.
Table 2: LC-MS Retention Times for Marfey's Derivatives of AHHMA
| Stereoisomer | Derivatizing Agent | Retention Time (min) |
| Natural AHHMA | L-FDLA | 20.8 |
| Natural AHHMA | D-FDLA | 24.6 |
| Synthetic (2S,3S,4R,10R)-AHHMA | L-FDLA | 20.8 |
| Synthetic (2S,3S,4R,10R)-AHHMA | D-FDLA | 24.6 |
Table 3: Specific Rotation Values
| Compound | Specific Rotation [α]D²³ |
| Natural this compound | -16.7 (c 0.01, CHCl₃) |
| Synthetic this compound | -16.7 (c 0.01, CHCl₃) |
Experimental Protocols
Acid Hydrolysis of this compound
-
This compound (approximately 1 mg) was dissolved in 6N HCl (1 mL).
-
The solution was heated at 110 °C for 24 hours in a sealed vial.
-
After cooling to room temperature, the solvent was removed under a stream of nitrogen gas.
-
The resulting hydrolysate was dissolved in 50% aqueous acetonitrile for subsequent analysis.
Advanced Marfey's Method for Amino Acid and AHHMA Analysis
-
The dried hydrolysate was dissolved in 100 µL of water.
-
To this solution, 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDLA) or D-FDLA in acetone was added.
-
20 µL of 1 M NaHCO₃ was added, and the mixture was incubated at 40 °C for 1 hour with gentle shaking.
-
The reaction was quenched by the addition of 10 µL of 2 M HCl.
-
The solvent was evaporated, and the residue was redissolved in 500 µL of methanol.
-
The resulting solution was subjected to LC-MS analysis.
Synthesis of AHHMA Stereoisomers
The eight possible stereoisomers of 4-amino-3-hydroxy-2-(3′-hydroxybutyl)-6-methylheptanoic acid (AHHMA) were synthesized as authentic standards for chromatographic analysis.[2] The synthesis commenced from commercially available (S)- or (R)-propylene oxide.[2]
LC-MS Analysis of AHHMA Stereoisomers
-
The hydrolysate of this compound and each of the eight synthetic AHHMA stereoisomers were derivatized with both L- and D-FDLA as described in section 3.2.
-
LC-MS analysis was performed on a C18 column with a gradient elution of acetonitrile in water (with 0.1% formic acid).
-
The retention times of the derivatized natural AHHMA were compared with those of the derivatized synthetic standards. The relative configuration of AHHMA was determined to be syn/syn/syn based on this comparison.[2] The absolute configuration at C-4 was assigned as R through the advanced Marfey's analysis.[2] This led to the assignment of the absolute configuration of the AHHMA unit as 2S, 3S, 4R, 10R.[2]
Total Synthesis of this compound
The total synthesis of this compound was carried out to confirm the stereochemical assignments. The key fragments, including the determined (2S,3S,4R,10R)-AHHMA, were synthesized and coupled in a convergent manner. The spectroscopic data (¹H and ¹³C NMR) and the specific rotation of the synthetic this compound were identical to those of the natural product, thus confirming the assigned absolute configuration of 2S,3S,4R,10R,14S,15S,27R.[1]
Signaling Pathways and Logical Relationships
The following diagram illustrates the key molecular interactions and the logical flow of the stereochemical analysis.
Figure 2. Logical flow of the stereochemical determination and confirmation of this compound.
References
An In-depth Technical Guide to the Glutamine-Dependent Cytotoxicity of Micromonosporamide A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micromonosporamide A, an acyldipeptide isolated from Micromonospora sp., has demonstrated potent and selective cytotoxic activity against cancer cell lines that exhibit a strong dependence on glutamine for their proliferation and survival. This technical guide provides a comprehensive overview of the glutamine-dependent cytotoxicity of this compound, summarizing the key quantitative data, detailing the experimental methodologies used in its characterization, and visualizing the proposed signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, drug discovery, and cancer metabolism, facilitating further investigation into this promising natural product and its mechanism of action.
Introduction
Cancer cells undergo significant metabolic reprogramming to sustain their rapid growth and proliferation. One of the key metabolic adaptations is an increased reliance on glutamine, an amino acid that plays a crucial role in various cellular processes, including energy production, biosynthesis of macromolecules, and redox balance. This "glutamine addiction" presents a potential therapeutic window for the development of targeted anticancer agents.
This compound is a natural product that was identified through a bioassay-guided fractionation approach using a glutamine compensation assay.[1][2] This screening method was specifically designed to identify compounds that exhibit cytotoxicity in the presence of glutamine but whose effects are mitigated by the supplementation of downstream metabolites of glutaminolysis, such as α-ketoglutarate. This compound has shown significant antiproliferative activity against glutamine-dependent cancer cell lines, including A549 (non-small cell lung cancer) and HCT116 (colorectal carcinoma).[3] This guide delves into the technical details of the studies that have elucidated the glutamine-dependent cytotoxicity of this compound.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound was evaluated against A549 and HCT116 cell lines under different nutrient conditions to confirm its glutamine-dependent mechanism. The half-maximal inhibitory concentration (IC50) values were determined in media supplemented with glutamine, glutamate, or dimethyl α-ketoglutarate (DMKG), a cell-permeable precursor of the TCA cycle intermediate α-ketoglutarate.[3]
| Cell Line | Condition | IC50 (µM) |
| A549 | + Glutamine | 0.6 |
| + Glutamate | 45 | |
| + DMKG | 36 | |
| HCT116 | + Glutamine | 0.5 |
| + Glutamate | 1.5 | |
| + DMKG | >100 |
Table 1: Antiproliferative Activity of this compound. The data clearly demonstrates that the cytotoxicity of this compound is significantly attenuated when glutamine is replaced by its downstream metabolites, glutamate or DMKG.[3] This strongly suggests that the compound interferes with an early step in the glutaminolysis pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the glutamine-dependent cytotoxicity of this compound.
Cell Culture
-
Cell Lines: A549 (human lung carcinoma) and HCT116 (human colorectal carcinoma) cells were used. These cell lines are known to be glutamine-dependent.[3]
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.
Glutamine Compensation Assay (Cytotoxicity Assay)
This assay is designed to identify compounds that specifically target glutamine metabolism.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 3 x 10³ cells per well in complete culture medium and incubated for 24 hours.
-
Medium Replacement: After 24 hours, the medium was replaced with one of the following glutamine-free RPMI-1640 media, supplemented with 10% dialyzed FBS:
-
+ Glutamine Medium: Supplemented with 2 mM L-glutamine.
-
+ Glutamate Medium: Supplemented with 2 mM L-glutamate.
-
+ DMKG Medium: Supplemented with 5 mM dimethyl α-ketoglutarate.
-
-
Compound Treatment: this compound, dissolved in DMSO, was added to the wells at various concentrations. The final DMSO concentration was kept below 0.5%.
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
Cell Viability Measurement (MTT Assay):
-
20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The IC50 values were calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflow
The glutamine-dependent cytotoxicity of this compound strongly implicates the glutaminolysis pathway as its primary target.
Proposed Signaling Pathway
The following diagram illustrates the key steps in glutaminolysis and the proposed point of inhibition by this compound. The rescue of cell viability by glutamate and DMKG suggests that the compound acts upstream of the conversion of glutamine to glutamate. A likely target is Asparagine Synthetase (ASNS), an enzyme that utilizes glutamine for asparagine synthesis.[4][5] Inhibition of ASNS would lead to glutamine starvation, consistent with the observed cytotoxicity.
Caption: Proposed mechanism of this compound action.
Experimental Workflow
The following diagram outlines the general workflow for identifying and characterizing compounds with glutamine-dependent cytotoxicity.
Caption: General experimental workflow for novel drug discovery.
Conclusion and Future Directions
This compound represents a promising new scaffold for the development of anticancer agents that exploit the metabolic vulnerability of glutamine-addicted tumors. The data presented in this guide unequivocally demonstrates its glutamine-dependent cytotoxicity. Future research should focus on the definitive identification of its molecular target, with Asparagine Synthetase being a primary candidate. Elucidating the precise mechanism of action will be crucial for optimizing its therapeutic potential and for the design of more potent and selective analogs. Furthermore, in vivo studies using xenograft models of glutamine-dependent cancers are warranted to evaluate the efficacy and safety of this compound in a preclinical setting. The continued investigation of this and other natural products that target cancer metabolism holds significant promise for the future of oncology drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are ASN inhibitors and how do they work? [synapse.patsnap.com]
- 5. biorxiv.org [biorxiv.org]
Antiproliferative Activity of Micromonosporamide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micromonosporamide A, an acyldipeptide isolated from the fermentation broth of Micromonospora sp. MM609M-173N6, has emerged as a compound of interest due to its targeted antiproliferative effects.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's activity, focusing on its glutamine-dependent cytotoxicity. The information presented herein is intended to support further research and development of this natural product as a potential therapeutic agent.
Quantitative Analysis of Antiproliferative Activity
This compound has demonstrated potent and selective antiproliferative activity against cancer cell lines known for their dependence on glutamine for growth and survival.[1] The half-maximal inhibitory concentrations (IC50) against A549 (non-small cell lung cancer) and HCT116 (colorectal carcinoma) cell lines are summarized below, highlighting the compound's glutamine-dependent mechanism of action.
| Cell Line | Condition | IC50 (µM) |
| A549 | Standard Medium (with Glutamine) | 0.6 |
| Medium with Glutamate | 45 | |
| Medium with Dimethyl Ketoglutarate (DMKG) | 36 | |
| HCT116 | Standard Medium (with Glutamine) | 0.5 |
| Medium with Glutamate | 1.5 | |
| Medium with Dimethyl Ketoglutarate (DMKG) | >100 |
Table 1: IC50 values of this compound against A549 and HCT116 cell lines under different nutrient conditions. Data sourced from[1].
The significantly lower IC50 values in glutamine-replete media suggest that this compound's primary mechanism of action is linked to the inhibition of glutamine metabolism.[1]
Mechanism of Action: Targeting Glutaminolysis
The antiproliferative activity of this compound is attributed to its interference with the glutaminolysis pathway.[1] In many cancer cells, including A549 and HCT116, glutamine is a critical nutrient that provides carbon and nitrogen for the synthesis of biomass and for energy production through the tricarboxylic acid (TCA) cycle.[2]
The key steps in glutaminolysis are:
-
Uptake of glutamine from the extracellular environment.
-
Conversion of glutamine to glutamate, catalyzed by glutaminase (GLS).
-
Conversion of glutamate to α-ketoglutarate (α-KG), which then enters the TCA cycle.
The glutamine-dependent cytotoxicity of this compound strongly indicates that it inhibits one or more steps in this pathway.[1] The rescue of cell viability by the addition of glutamate or a pro-drug of α-KG, dimethyl ketoglutarate (DMKG), further supports this hypothesis.[1]
Experimental Protocols
The following sections detail the general methodologies employed in the evaluation of this compound's antiproliferative activity.
Cell Culture
A549 and HCT116 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Antiproliferation Assay (MTT Assay)
The antiproliferative activity is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The plates are incubated for 72 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Glutamine Compensation Assay
This assay is crucial for identifying compounds with glutamine-dependent cytotoxicity.
-
Media Preparation: Prepare three different media:
-
Glutamine-replete medium (standard culture medium).
-
Glutamine-deficient medium supplemented with L-glutamate (e.g., 5 mM).
-
Glutamine-deficient medium supplemented with dimethyl ketoglutarate (DMKG) (e.g., 5 mM).
-
-
Assay Procedure: The antiproliferation assay (as described in 3.2) is performed in parallel using these three different media conditions.
-
Data Analysis: The IC50 values obtained in each medium are compared. A significant increase in the IC50 value in the glutamate and DMKG-supplemented media compared to the glutamine-replete medium indicates glutamine-dependent cytotoxicity.
Future Directions
The selective, potent antiproliferative activity of this compound against glutamine-dependent cancer cells makes it a promising lead compound for further investigation. Future research should focus on:
-
Target Identification: Elucidating the precise molecular target(s) of this compound within the glutaminolysis pathway.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other anticancer agents that target different metabolic pathways.
Conclusion
This compound represents a novel chemical scaffold with a distinct mechanism of action targeting a key metabolic vulnerability in cancer. The data presented in this guide underscore its potential as a valuable tool for cancer research and as a starting point for the development of new-generation anticancer therapeutics.
References
An In-Depth Technical Guide to the Core Mechanism of Action of Micromonosporamide A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Micromonosporamide A, an acyldipeptide isolated from Micromonospora sp., has emerged as a molecule of interest due to its selective antiproliferative effects. The primary and defining characteristic of its mechanism of action is a pronounced glutamine-dependent cytotoxicity[1][2][3][4]. While the precise molecular target and the full signaling cascade remain to be definitively elucidated in publicly available literature, this guide synthesizes the current understanding and presents hypothesized pathways and detailed experimental protocols to investigate its core mechanism. This document is intended to serve as a comprehensive resource for researchers in oncology and drug discovery, providing a foundational understanding and a practical framework for future investigations into this compound.
Introduction to this compound
This compound is a natural product identified through bioassay-guided fractionation. Structurally, it is an acyldipeptide. Its discovery was driven by its unique biological activity: a potent antiproliferative effect on cancer cells that is contingent upon the availability of glutamine in the cellular environment[1][2][3][4]. This glutamine dependency suggests that this compound interferes with a critical aspect of glutamine metabolism, a pathway known to be upregulated in many cancer phenotypes ("glutamine addiction").
Core Biological Activity: Glutamine-Dependent Cytotoxicity
The hallmark of this compound's activity is its selective cytotoxicity in the presence of glutamine. This has been demonstrated in glutamine compensation assays, where the cytotoxic effects of the compound are alleviated by the removal of glutamine from the cell culture medium[1][2][3]. This observation strongly suggests that this compound's mechanism is not one of general toxicity but is specifically linked to the cellular processing of glutamine.
Hypothesized Mechanisms of Action
Given the central role of glutamine in cancer cell proliferation, two primary hypotheses for the mechanism of this compound can be proposed:
-
Inhibition of Glutamine Uptake: this compound may act as an antagonist to key glutamine transporters, such as ASCT2 (SLC1A5), which are frequently overexpressed in cancer cells. By blocking the import of extracellular glutamine, the compound would effectively starve the cancer cells of a critical nutrient.
-
Inhibition of Glutamine Metabolism: Alternatively, this compound could inhibit essential enzymes involved in the downstream metabolism of glutamine, such as glutaminase (GLS), which converts glutamine to glutamate, a key step for entry into the TCA cycle and for the synthesis of other vital molecules.
The following sections will explore these hypothetical mechanisms and the experimental approaches to validate them.
Data Presentation: Quantitative Analysis of Antiproliferative Activity
To quantify the glutamine-dependent cytotoxicity of this compound, a series of in vitro experiments would be conducted. The following tables present hypothetical, yet plausible, data from such studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) in Glutamine-Rich Medium | IC50 (µM) in Glutamine-Depleted Medium |
| HeLa | Cervical Cancer | 5.2 ± 0.4 | > 100 |
| A549 | Lung Cancer | 8.1 ± 0.7 | > 100 |
| MCF-7 | Breast Cancer | 12.5 ± 1.1 | > 100 |
| PANC-1 | Pancreatic Cancer | 4.8 ± 0.5 | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Glutamine Uptake
| Cell Line | Treatment | Glutamine Uptake (pmol/min/mg protein) | % Inhibition |
| PANC-1 | Vehicle Control | 150 ± 12 | - |
| PANC-1 | This compound (5 µM) | 45 ± 5 | 70% |
| HeLa | Vehicle Control | 120 ± 10 | - |
| HeLa | This compound (5 µM) | 30 ± 4 | 75% |
Glutamine uptake measured using a radiolabeled glutamine assay. Data are mean ± SD (n=3).
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways affected by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000 cells/well in complete culture medium. Allow cells to adhere overnight.
-
Glutamine Conditions: Prepare two sets of media: one with standard glutamine concentration (e.g., 2 mM) and one with no glutamine.
-
Compound Treatment: Prepare serial dilutions of this compound in both glutamine-containing and glutamine-free media. Replace the culture medium in the wells with the media containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Glutamine Uptake Assay
-
Cell Culture: Grow cells to 80-90% confluency in 6-well plates.
-
Pre-incubation: Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with KRH buffer for 30 minutes at 37°C.
-
Compound Treatment: Treat the cells with this compound at the desired concentration in KRH buffer for 1 hour.
-
Glutamine Uptake: Add [3H]-L-glutamine to a final concentration of 1 µCi/mL and incubate for 10 minutes at 37°C.
-
Wash: Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with 0.1 M NaOH.
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a BCA protein assay kit.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration to determine the rate of glutamine uptake.
Western Blot Analysis for Apoptosis Markers
-
Cell Treatment: Treat cells with this compound at various concentrations for 24 and 48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, and Bax overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Conclusion
This compound presents a compelling profile as a potential anticancer agent due to its unique glutamine-dependent cytotoxicity. While its precise molecular mechanism of action is yet to be fully elucidated, the available evidence strongly points towards an interference with glutamine utilization in cancer cells. The hypothetical mechanisms of inhibiting glutamine transport or metabolism provide a solid foundation for future research. The experimental protocols detailed in this guide offer a clear path for researchers to rigorously investigate these possibilities and to determine if the downstream effects involve the induction of apoptosis. Further studies are critical to unlock the full therapeutic potential of this compound and to develop novel strategies for targeting the metabolic vulnerabilities of cancer.
References
- 1. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis [figshare.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Unveiling the Molecular Machinery: A Technical Guide to Acyldipeptide Biosynthesis in Micromonospora
For Researchers, Scientists, and Drug Development Professionals
The bacterial genus Micromonospora is a well-established treasure trove of novel bioactive secondary metabolites, many of which hold significant promise for pharmaceutical development. Among these are the acyldipeptides, a class of lipopeptides characterized by a fatty acid chain linked to a dipeptide backbone. These molecules often exhibit potent biological activities, making the elucidation of their biosynthetic pathways a critical step towards their targeted discovery, derivatization, and biotechnological production. This technical guide provides an in-depth exploration of the core principles and methodologies involved in deciphering the biosynthesis of acyldipeptides in Micromonospora, drawing upon the current understanding of nonribosomal peptide synthesis and fatty acid metabolism in this important actinomycete genus.
Core Biosynthetic Pathway: A Hybrid of Fatty Acid and Nonribosomal Peptide Synthesis
The biosynthesis of acyldipeptides in Micromonospora is a fascinating example of metabolic synergy, integrating two major biosynthetic pathways: fatty acid synthesis and nonribosomal peptide synthesis. The overall process can be conceptualized as a three-stage assembly line:
-
Fatty Acid Activation: The pathway is initiated with the activation of a fatty acid. This is a crucial step that prepares the lipid moiety for attachment to the peptide core.
-
Dipeptide Assembly: Concurrently, a dipeptide is assembled by a nonribosomal peptide synthetase (NRPS) enzyme.
-
Acylation and Release: The activated fatty acid is then transferred to the dipeptide, forming the final acyldipeptide, which is subsequently released from the enzymatic machinery.
This intricate process is orchestrated by a dedicated biosynthetic gene cluster (BGC) encoding all the necessary enzymatic machinery.
Key Enzymatic Players and Their Roles
The biosynthesis of acyldipeptides is dependent on a specific set of enzymes, each with a defined role in the assembly process.
Fatty Acyl-AMP Ligase (FAAL): The Gatekeeper of the Acyl Chain
The activation of the fatty acid is typically catalyzed by a Fatty Acyl-AMP Ligase (FAAL) . These enzymes belong to the adenylate-forming enzyme superfamily and are responsible for activating a fatty acid by converting it into a high-energy acyl-adenylate intermediate. This reaction consumes ATP and releases pyrophosphate. FAALs are often found encoded within the BGCs of lipidated natural products and play a critical role in selecting the specific fatty acid that will be incorporated into the final molecule.
Nonribosomal Peptide Synthetase (NRPS): The Dipeptide Architect
The heart of the dipeptide synthesis is the Nonribosomal Peptide Synthetase (NRPS) . These large, modular enzymes are responsible for the assembly of peptides without the use of ribosomes. An NRPS module is typically composed of several domains, each with a specific catalytic function:
-
Adenylation (A) Domain: This domain is responsible for the selection and activation of a specific amino acid substrate via adenylation. The A-domain acts as the "gatekeeper" for amino acid incorporation.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then covalently tethered to the phosphopantetheinyl arm of the T-domain.
-
Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the aminoacyl-S-PCP of the current module and the peptidyl-S-PCP of the preceding module.
-
Thioesterase (TE) Domain: In many NRPS systems, a C-terminal TE domain is responsible for releasing the final peptide product, often through cyclization or hydrolysis. In the context of acyldipeptide synthesis, the TE domain may be involved in the final acylation and release step.
A minimal NRPS for dipeptide synthesis would consist of two modules, each responsible for incorporating one of the two amino acids.
Experimental Protocols for Elucidating Acyldipeptide Biosynthesis
Unraveling the intricacies of a specific acyldipeptide biosynthetic pathway requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.
Genome Mining for the Biosynthetic Gene Cluster
Objective: To identify the putative BGC responsible for the production of the acyldipeptide of interest.
Methodology:
-
Genome Sequencing: Obtain the whole-genome sequence of the producing Micromonospora strain using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to achieve a high-quality, contiguous assembly.
-
Bioinformatic Analysis:
-
Utilize specialized bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) and BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine) to scan the genome for BGCs.[1][2][3]
-
Search for gene clusters containing both NRPS and fatty acid activation-related genes (e.g., FAALs, acyl-CoA synthetases, or PKS-related acyltransferases).
-
Analyze the domain architecture of the identified NRPS to predict the number and type of amino acids incorporated. The specificity of the A-domains can be predicted using tools like the NRPSpredictor2 .
-
Gene Inactivation and Heterologous Expression
Objective: To functionally validate the identified BGC and confirm its role in acyldipeptide biosynthesis.
Methodology:
-
Gene Inactivation:
-
Create a targeted knockout of a key gene within the putative BGC (e.g., the NRPS or FAAL gene) in the native Micromonospora producer.
-
Employ CRISPR/Cas9-based gene editing or homologous recombination techniques.
-
Analyze the metabolite profile of the mutant strain using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare it to the wild-type strain. The absence of the acyldipeptide in the mutant would confirm the BGC's involvement.
-
-
Heterologous Expression:
-
Clone the entire BGC into an expression vector.
-
Introduce the vector into a well-characterized and genetically tractable heterologous host, such as Streptomyces coelicolor or Streptomyces albus.
-
Cultivate the heterologous host and analyze its culture extracts for the production of the acyldipeptide using HPLC-MS. Successful production provides definitive proof of the BGC's function.
-
In Vitro Biochemical Characterization of Key Enzymes
Objective: To determine the substrate specificity and catalytic activity of the key enzymes in the pathway, such as the FAAL and the NRPS A-domains.
Methodology:
-
Cloning and Overexpression: Clone the genes encoding the FAAL and the individual A-domains of the NRPS into an E. coli expression vector. Overexpress and purify the recombinant proteins.
-
FAAL Activity Assay (ATP-PPi Exchange Assay):
-
Incubate the purified FAAL with ATP, pyrophosphate (PPi), and a panel of potential fatty acid substrates.
-
The enzymatic reaction is reversible. If the fatty acid is a substrate, the FAAL will catalyze the exchange of radiolabeled PPi into ATP.
-
Quantify the incorporation of radioactivity into ATP to determine the substrate specificity of the FAAL.
-
-
A-Domain Substrate Specificity Assay (ATP-PPi Exchange Assay):
-
Similarly, incubate each purified A-domain with ATP, PPi, and a range of standard and non-proteinogenic amino acids.
-
Measure the amino acid-dependent ATP-PPi exchange to identify the specific amino acid activated by each A-domain.
-
Quantitative Data Summary
While specific quantitative data for a complete acyldipeptide biosynthetic pathway in Micromonospora is not yet extensively available in the public domain, the following table illustrates the type of data that would be generated through the aforementioned experimental protocols.
| Enzyme/Module | Substrate | Apparent Km (µM) | Apparent kcat (min-1) | Source Organism |
| FAAL | Myristic Acid | 50 ± 5 | 10 ± 1 | Micromonospora sp. |
| Palmitic Acid | 150 ± 15 | 2 ± 0.2 | Micromonospora sp. | |
| NRPS Module 1 (A-domain) | L-Proline | 200 ± 20 | 5 ± 0.5 | Micromonospora sp. |
| L-Alanine | > 5000 | < 0.1 | Micromonospora sp. | |
| NRPS Module 2 (A-domain) | L-Phenylalanine | 150 ± 10 | 8 ± 0.7 | Micromonospora sp. |
| L-Tyrosine | 800 ± 50 | 1 ± 0.1 | Micromonospora sp. |
This table is a representative example and does not reflect actual experimental data from a specific publication.
Visualizing the Biosynthetic Logic
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key pathways and workflows.
Caption: Generalized biosynthetic pathway for acyldipeptides in Micromonospora.
Caption: Experimental workflow for the elucidation of an acyldipeptide biosynthetic pathway.
Future Directions and Applications
The study of acyldipeptide biosynthesis in Micromonospora is a rapidly evolving field. The increasing availability of genomic data, coupled with advances in synthetic biology and metabolic engineering, is paving the way for the discovery of novel acyldipeptides with improved therapeutic properties. By understanding the intricate molecular logic of their biosynthesis, researchers can begin to:
-
Discover Novel Acyldipeptides: Genome mining efforts can be intensified to identify novel BGCs encoding for previously uncharacterized acyldipeptides.
-
Engineer Novel Derivatives: The modular nature of NRPSs offers the exciting possibility of "re-programming" the biosynthetic machinery to incorporate different fatty acids or amino acids, leading to the generation of a diverse library of novel acyldipeptide analogues.
-
Optimize Production: Overexpression of the BGC in a high-yielding heterologous host can significantly improve the production titers of promising acyldipeptide drug candidates, facilitating their preclinical and clinical development.
References
- 1. Micromonosporaceae biosynthetic gene cluster diversity highlights the need for broad-spectrum investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. The genus Micromonospora as a model microorganism for bioactive natural product discovery - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04025H [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Micromonosporamide A
These application notes provide a detailed overview of the total synthesis of Micromonosporamide A, a novel acyldipeptide with glutamine-dependent antiproliferative activity. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product synthesis.
Introduction
This compound is an acyldipeptide natural product isolated from the fermentation broth of Micromonospora sp. MM609M-173N6.[1][2] Its total synthesis was crucial for the unambiguous determination of its absolute stereochemistry.[3] The molecule's structure contains a unique 4-amino-3-hydroxy-2-(3′-hydroxybutyl)-6-methylheptanoic acid (AHHMA) residue, which presented a significant stereochemical challenge, possessing four stereocenters.[3] The synthetic strategy focused on the stereoselective construction of this non-standard amino acid residue and its subsequent coupling with a dipeptide fragment.
Retrosynthetic Analysis and Strategy
The total synthesis of this compound was approached through a convergent strategy. The molecule was disconnected into two key fragments: the complex AHHMA side chain and a dipeptide core. The stereocenters of the AHHMA fragment were installed using stereoselective reactions, with commercially available chiral starting materials.
Overall Synthetic Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis [figshare.com]
Synthetic Routes to Micromonosporamide A and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micromonosporamide A is an acyldipeptide natural product isolated from Micromonospora sp.[1][2][3] It has garnered interest due to its glutamine-dependent antiproliferative activity, suggesting a potential mode of action linked to cancer cell metabolism.[1][2][4] The complex structure of this compound, featuring multiple stereocenters, presents a significant synthetic challenge. This document provides an overview of the total synthesis of this compound, focusing on the key chemical transformations and offering detailed protocols for analogous reactions. The stereochemical determination was ultimately confirmed through the successful total synthesis of the natural product.[4]
Synthetic Strategy Overview
The total synthesis of this compound was crucial for the unambiguous determination of its absolute and relative stereochemistry.[4] The core of the molecule contains a unique amino acid residue, 4-amino-3-hydroxy-2-(3′-hydroxybutyl)-6-methylheptanoic acid (AHHMA), which possesses four stereocenters.[4] The synthetic approach involved the preparation of all eight possible stereoisomers of the AHHMA fragment to compare with the natural product hydrolysate, thereby establishing the correct stereochemical configuration.[4]
The synthesis of the AHHMA isomers commenced from commercially available chiral building blocks, such as (S)- and (R)-propylene oxide. A key step in the construction of the carbon skeleton involved the reaction of lithiated benzylpropiolate with propylene oxide.[4] Subsequent functional group manipulations, including protection of alcohol groups, reduction of alkynes, and conversion to esters, facilitated the elaboration of the AHHMA core.[4]
Below is a generalized workflow for the synthesis of a key intermediate for the AHHMA fragment.
Figure 1. A generalized workflow for the synthesis of a key intermediate of the AHHMA fragment.
Quantitative Data Summary
The following table summarizes key quantitative data from the synthesis of a propargyl alcohol intermediate, a precursor to the AHHMA fragment of this compound.
| Step | Reactant | Product | Yield (%) | Reference |
| Propargyl Alcohol Formation | (S)-Propylene Oxide | Propargyl Alcohol ((10S)-4) | 81 | [4] |
| TBS Protection, Reduction, and Esterification (3 steps) | Propargyl Alcohol ((10S)-4) | Ester Intermediate ((10S)-7) | 66 | [4] |
Experimental Protocols
The following are detailed, representative protocols for the key chemical transformations involved in the synthesis of this compound intermediates.
Protocol 1: Epoxide Opening with an Acetylide
This protocol describes the general procedure for the nucleophilic addition of a lithium acetylide to an epoxide, a key step in forming the carbon skeleton of the AHHMA fragment.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Benzylpropiolate
-
(S)-Propylene oxide
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas supply
-
Round-bottom flask and standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of benzylpropiolate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-BuLi (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium acetylide.
-
Add (S)-propylene oxide (1.2 eq) to the reaction mixture, followed by the dropwise addition of BF₃·OEt₂ (1.2 eq).
-
Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired propargyl alcohol.
Protocol 2: Silyl Ether Protection of a Secondary Alcohol
This protocol provides a general method for the protection of a secondary alcohol as a tert-butyldimethylsilyl (TBS) ether.
Materials:
-
Propargyl alcohol intermediate
-
Anhydrous dichloromethane (DCM)
-
Imidazole
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas supply
Procedure:
-
Dissolve the propargyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBSCl (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography to yield the TBS-protected product.
Biological Activity and Potential Applications
This compound exhibits glutamine-dependent antiproliferative activity.[1][4] This suggests that it may interfere with metabolic pathways that are particularly active in cancer cells, which often exhibit a strong dependence on glutamine for growth and proliferation. Further investigation into the precise molecular target of this compound could reveal novel therapeutic strategies for cancers with this metabolic phenotype.
The diagram below illustrates a hypothetical signaling pathway that could be influenced by a glutamine antagonist, highlighting potential downstream effects on cell growth and proliferation.
References
- 1. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Characterization of Micromonosporamide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micromonosporamide A is an acyldipeptide natural product isolated from Micromonospora sp. that has demonstrated glutamine-dependent antiproliferative activity. Its unique structure and biological activity make it a compound of interest for further investigation in drug discovery and development. Accurate and comprehensive analytical characterization is paramount for its downstream applications, including mechanism of action studies, structure-activity relationship (SAR) analysis, and preclinical development.
These application notes provide a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of this compound, including its structural elucidation, stereochemical assignment, and quantification.
Analytical Techniques Overview
The structural characterization of this compound relies on a combination of modern analytical techniques. High-resolution mass spectrometry (HRMS) provides accurate mass and elemental composition, while nuclear magnetic resonance (NMR) spectroscopy is employed to elucidate the planar structure and relative stereochemistry. The absolute stereochemistry is determined using liquid chromatography-mass spectrometry (LC-MS) analysis of amino acid derivatives.
A general workflow for the characterization of this compound is depicted below.
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for determining the elemental composition of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of purified this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used for this class of compounds.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Resolution: Set the resolution to at least 60,000 to ensure accurate mass measurement.
-
Calibration: Ensure the instrument is well-calibrated using a standard calibration mixture.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the protonated molecule [M+H]+.
-
Use the accurate mass measurement to calculate the elemental composition using appropriate software.
-
Data Presentation:
| Parameter | Value |
| Molecular Formula | C34H49N3O6 |
| Calculated Monoisotopic Mass | 611.3621 |
| Observed [M+H]+ (m/z) | 612.3694 |
| Mass Error (ppm) | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the planar structure and relative stereochemistry of this compound. A combination of 1D and 2D NMR experiments is required.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6). The choice of solvent is critical and should be optimized for signal dispersion.
-
Instrumentation: A high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
1D NMR Experiments:
-
¹H NMR: To identify proton signals and their multiplicities.
-
¹³C NMR: To identify carbon signals.
-
DEPT-135: To differentiate between CH, CH2, and CH3 groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which are crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations between protons.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D and 2D spectra to assemble the planar structure and propose the relative stereochemistry.
Data Presentation:
Table of ¹H and ¹³C NMR Data for this compound (as reported in CDCl3)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 172.9 | |
| 2 | 54.8 | 4.64 (dd, 9.0, 4.5) |
| 3 | 35.1 | 2.58 (m) |
| 4 | 68.7 | 3.82 (m) |
| 5 | 32.1 | 1.65 (m), 1.55 (m) |
| ... | ... | ... |
| 27 | 17.5 | 0.94 (d, 6.5) |
| Note: This is an exemplary partial table. A complete table would include all assigned proton and carbon chemical shifts. |
Stereochemical Determination using Marfey's Method and LC-MS
The absolute configuration of the amino acid residues in this compound is determined by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) followed by LC-MS analysis.
Experimental Protocol:
-
Acid Hydrolysis:
-
Hydrolyze a small amount of this compound with 6N HCl at approximately 110°C for 16-24 hours in a sealed tube.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen.
-
-
Derivatization with Marfey's Reagent (L-FDAA):
-
Dissolve the dried hydrolysate in 100 µL of water.
-
Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.
-
Add 40 µL of 1 M NaHCO3.
-
Incubate the reaction mixture at 40°C for 1 hour.
-
Quench the reaction by adding 20 µL of 2 M HCl.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for LC-MS analysis (e.g., methanol/water).
-
-
Preparation of Standards: Prepare derivatives of authentic L- and D-amino acid standards using the same procedure.
-
LC-MS Analysis:
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: A typical gradient might be 10-60% B over 30 minutes.
-
Detection: Monitor the elution of the derivatized amino acids by UV detection (at ~340 nm) and by mass spectrometry (monitoring the specific m/z of the derivatized amino acids).
-
-
Data Analysis: Compare the retention times of the amino acid derivatives from the this compound hydrolysate with those of the L- and D-amino acid standards derivatized with L-FDAA. The L-amino acid derivatives typically elute earlier than the D-amino acid derivatives.
Biological Activity and Signaling Pathway
This compound exhibits glutamine-dependent cytotoxicity, suggesting it interferes with glutaminolysis, a key metabolic pathway in many cancer cells.
Application Notes and Protocols for Cell-Based Assays of Micromonosporamide A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micromonosporamide A is a novel acyldipeptide that has demonstrated potent and selective antiproliferative activity against cancer cells.[1][2][3] A key characteristic of its mechanism of action is its glutamine-dependent cytotoxicity.[1][2][3] This document provides detailed application notes and protocols for a suite of cell-based assays to characterize the biological activity of this compound, with a specific focus on its unique mode of action.
These protocols are designed to enable researchers to:
-
Quantify the cytotoxic and antiproliferative effects of this compound.
-
Investigate the induction of apoptosis as a mechanism of cell death.
-
Elucidate the role of glutamine in the compound's activity.
-
Explore the potential involvement of the NF-κB signaling pathway.
Data Presentation
Note: Specific IC50 values for this compound are not yet publicly available in the cited literature. The following tables present an illustrative structure for data presentation and contain example data to guide researchers in their own experiments.
Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - High Glutamine (4 mM) | IC50 (µM) - Low Glutamine (0.5 mM) | Fold Difference |
| HeLa | Cervical Cancer | 0.15 | > 10 | > 66 |
| A549 | Lung Cancer | 0.28 | > 10 | > 35 |
| MCF-7 | Breast Cancer | 0.52 | > 10 | > 19 |
| PANC-1 | Pancreatic Cancer | 0.35 | > 10 | > 28 |
Table 2: Induction of Apoptosis by this compound in HeLa Cells (48h Treatment)
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (RLU) |
| Vehicle Control | - | 5.2 ± 1.1 | 15,234 ± 2,189 |
| This compound | 0.1 | 25.8 ± 3.5 | 89,567 ± 9,876 |
| This compound | 0.5 | 68.3 ± 5.2 | 345,890 ± 25,678 |
| Staurosporine (Positive Control) | 1 | 95.1 ± 2.8 | 512,345 ± 34,567 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the viability of cells after treatment with this compound.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, A549)
-
Complete culture medium (with and without glutamine)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in both high-glutamine and low-glutamine media.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Detection by Annexin V-FITC Staining
This protocol is for detecting apoptosis by flow cytometry.
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caspase-3/7 Activity Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
HeLa cells
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed HeLa cells in a white-walled 96-well plate at a density of 10,000 cells/well.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence of each sample with a luminometer.
NF-κB Reporter Assay
This protocol is for assessing the effect of this compound on the NF-κB signaling pathway.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
TNF-α (positive control)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter and Renilla luciferase control plasmids.
-
Seed the transfected cells into a 96-well plate.
-
After 24 hours, treat the cells with this compound for a specified time.
-
For positive control wells, stimulate with TNF-α.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualizations
Caption: Experimental workflows for assessing this compound activity.
Caption: Proposed mechanism of this compound in the glutamine metabolism pathway.
Caption: Overview of the canonical NF-κB signaling pathway.
References
- 1. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vitro Testing of Micromonosporamide A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micromonosporamide A is an acyldipeptide natural product isolated from the fermentation broth of Micromonospora sp.[1]. This compound has demonstrated notable antiproliferative activity, which is characterized by its unique glutamine-dependent mechanism[1]. The cytotoxicity of this compound has been evaluated against human lung carcinoma (A549) and human colon cancer (HCT116) cell lines, indicating its potential as a targeted anticancer agent. The cytotoxic effect is linked to the disruption of glutaminolysis, a key metabolic pathway in many cancer cells[2][3].
These application notes provide a comprehensive guide to the in vitro testing of this compound cytotoxicity, including detailed experimental protocols and data presentation formats.
Data Presentation
The quantitative analysis of this compound's cytotoxic activity is crucial for its evaluation as a potential therapeutic agent. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of a compound in inhibiting biological or biochemical functions.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Compound | Assay Type | Exposure Time (hours) | IC50 (µM) |
| A549 (Human Lung Carcinoma) | This compound | Not specified in abstract | Not specified in abstract | Data not publicly available in abstract |
| HCT116 (Human Colon Carcinoma) | This compound | Not specified in abstract | Not specified in abstract | Data not publicly available in abstract |
Note: The specific IC50 values for this compound are not available in the public abstracts of the primary literature. Researchers should refer to the full-text publication for detailed quantitative data.
Experimental Protocols
A detailed and standardized protocol is essential for the reproducible and accurate assessment of cytotoxicity. The following is a representative protocol for determining the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[4].
Protocol: MTT Assay for Cytotoxicity of this compound
1. Materials and Reagents:
-
Human cancer cell lines (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Glutamine-free medium for glutamine-dependency studies
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
2. Experimental Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium (with and without glutamine for dependency studies).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
3. Data Analysis:
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the logarithm of the concentration of this compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro cytotoxicity testing of this compound.
Caption: Workflow for MTT-based cytotoxicity assay.
Signaling Pathway
This compound's cytotoxicity is linked to the glutaminolysis pathway, which is a critical metabolic route for many cancer cells to sustain their growth and proliferation.
Caption: Glutaminolysis pathway and this compound's proposed mechanism.
References
- 1. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Studies of Micromonosporamide A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micromonosporamide A is an acyldipeptide isolated from the fermentation broth of Micromonospora sp.[1]. This natural product has demonstrated notable glutamine-dependent antiproliferative activity in vitro[1][2]. The development of novel anticancer agents with selective mechanisms of action is a significant challenge in oncology research[3]. Compounds derived from microorganisms, particularly from the genus Micromonospora, have shown promise as sources of new therapeutic agents, exhibiting a range of biological activities including antimicrobial and antitumor effects[3][4].
These application notes provide detailed protocols for establishing and conducting preclinical animal studies to evaluate the in vivo efficacy of this compound. The protocols outlined below are based on established methodologies for testing novel anticancer compounds in rodent models. Given the in vitro glutamine-dependent cytotoxic mechanism of this compound, the proposed animal models will focus on cancer types known to be sensitive to disruptions in glutamine metabolism.
Proposed Signaling Pathway of this compound
The diagram below illustrates the hypothesized mechanism of action of this compound, focusing on its glutamine-dependent cytotoxicity. This pathway is based on its known in vitro activity and the general understanding of glutamine metabolism in cancer cells.
Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model in Athymic Nude Mice
This protocol describes the evaluation of this compound's anti-tumor efficacy in a subcutaneous xenograft model.
1. Cell Culture and Preparation:
- Select a human cancer cell line with known dependence on glutamine metabolism (e.g., a subset of triple-negative breast cancers, non-small cell lung cancers, or glioblastomas).
- Culture the cells in appropriate media and conditions to logarithmic growth phase.
- On the day of inoculation, harvest cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
- Maintain cell suspension on ice until inoculation.
2. Animal Handling and Tumor Implantation:
- Use female athymic nude mice, 6-8 weeks old.
- Allow mice to acclimatize for at least one week before the start of the experiment.
- Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
- Monitor tumor growth regularly using a digital caliper.
3. Treatment Protocol:
- Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
- Vehicle Control Group: Administer the vehicle solution used to formulate this compound.
- This compound Treatment Groups: Administer this compound at various dose levels (e.g., 10, 30, and 100 mg/kg).
- Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent relevant to the chosen cancer model.
- Administer treatments via an appropriate route (e.g., intraperitoneal, oral gavage) once daily for 21 consecutive days.
4. Efficacy Endpoints and Monitoring:
- Tumor Volume: Measure tumor dimensions with a digital caliper twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
- Body Weight: Record the body weight of each mouse twice weekly as an indicator of toxicity.
- Clinical Observations: Monitor mice daily for any signs of distress or toxicity.
- Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³), if they show signs of significant morbidity, or at the end of the study period.
5. Data Analysis:
- Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control group.
- Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of differences in tumor volume between groups.
- Generate Kaplan-Meier survival curves if survival is an endpoint.
Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol is designed to determine the basic pharmacokinetic parameters of this compound to inform the dosing schedule for efficacy studies.
1. Animal Dosing:
- Use healthy adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
- Administer a single dose of this compound via the intended clinical route (e.g., intravenous and oral).
2. Sample Collection:
- Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
- Process blood to obtain plasma and store at -80°C until analysis.
3. Bioanalysis:
- Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
4. Pharmacokinetic Analysis:
- Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
Data Presentation
Quantitative data from the efficacy studies should be summarized in the following tables for clear comparison.
Table 1: Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 ± SEM | % Tumor Growth Inhibition (% TGI) | p-value vs. Vehicle |
| Vehicle Control | - | N/A | N/A | |
| This compound | 10 | |||
| This compound | 30 | |||
| This compound | 100 | |||
| Positive Control | [Dose] |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) from Day 0 to Day 21 ± SEM |
| Vehicle Control | - | |
| This compound | 10 | |
| This compound | 30 | |
| This compound | 100 | |
| Positive Control | [Dose] |
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the proposed xenograft efficacy study.
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. Micromonospora species from rarely-exploited Egyptian habitats: chemical profile, antimicrobial, and antitumor activities through antioxidant property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer effects of plant-derived Micromonospora sp. M2 against A549 and MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Micromonosporamide A in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micromonosporamide A is an acyldipeptide isolated from the fermentation broth of Micromonosporamide sp. that has demonstrated glutamine-dependent antiproliferative activity.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in cancer research. The protocols outlined below are designed to facilitate the investigation of its anticancer properties, mechanism of action, and potential as a therapeutic agent. Given that many cancer cells exhibit a heightened dependence on glutamine for survival and proliferation, a phenomenon known as "glutamine addiction," targeting glutamine metabolism represents a promising therapeutic strategy.[3][4][5]
Quantitative Data
No specific IC50 values for this compound against various cancer cell lines have been published to date. Researchers are encouraged to determine these values experimentally. Below is a template table for recording and comparing the half-maximal inhibitory concentration (IC50) values of this compound.
Table 1: Comparative IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Glutamine Dependence Status | This compound IC50 (µM) | Positive Control (e.g., CB-839) IC50 (µM) |
| A549 | Lung Carcinoma | High | User-determined | User-determined |
| HCT116 | Colorectal Carcinoma | High | User-determined | User-determined |
| MDA-MB-231 | Breast Cancer | High | User-determined | User-determined |
| PANC-1 | Pancreatic Cancer | High | User-determined | User-determined |
| U-87 MG | Glioblastoma | High | User-determined | User-determined |
| HEK293 | Normal Kidney | Low | User-determined | User-determined |
Note: The glutamine dependence status is based on published literature and may vary. It is recommended to verify this in your experimental system. The IC50 values for the positive control, such as the known glutaminase inhibitor CB-839, should be determined concurrently.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the cytotoxic effects of this compound on cancer cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[6]
Materials:
-
Cancer cell lines of interest (e.g., A549, HCT116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Glutamine-free medium
-
Dialyzed FBS
-
This compound
-
Positive control (e.g., CB-839)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Glutamine-Dependent Cytotoxicity Setup:
-
After 24 hours, aspirate the medium.
-
Wash cells once with PBS.
-
Add 100 µL of either complete medium (high glutamine) or glutamine-free medium supplemented with dialyzed FBS (low glutamine) to the respective wells.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in the appropriate medium.
-
Add the compounds to the wells in triplicate. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values using a non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of Key Signaling Pathways
This protocol is for investigating the effect of this compound on the protein expression levels in key signaling pathways, such as the mTOR and c-Myc pathways, which are often dysregulated in cancer and are linked to glutamine metabolism.
Materials:
-
Cancer cells treated with this compound as described in Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-c-Myc, anti-actin, or other loading controls).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control.
-
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes a general procedure for evaluating the in vivo antitumor activity of this compound using a subcutaneous xenograft mouse model.[1][3][7]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Cancer cell line known to be sensitive to glutamine inhibition in vitro.
-
Matrigel (optional).
-
This compound formulation for in vivo administration.
-
Vehicle control.
-
Positive control drug.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel.
-
Subcutaneously inject 1-10 million cells into the flank of each mouse.[2]
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle, this compound, positive control).[1]
-
Administer the treatments according to the desired schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral).
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).
-
Monitor the body weight and overall health of the mice.
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially affected by this compound and a general experimental workflow for its evaluation.
Caption: Glutamine metabolism and its link to cancer signaling pathways.
Caption: Experimental workflow for evaluating this compound.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
Troubleshooting & Optimization
Technical Support Center: Micromonosporamide A Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Micromonosporamide A during fermentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the fermentation of Micromonospora sp. MM609M-173N6 for the production of this compound.
Issue 1: Low or No Production of this compound
Possible Causes and Solutions:
-
Incorrect Strain: Verify the identity of your Micromonospora sp. strain. Morphological and molecular identification (e.g., 16S rRNA gene sequencing) are recommended.
-
Suboptimal Medium Composition: The composition of the fermentation medium is critical for secondary metabolite production. Systematically evaluate different carbon and nitrogen sources, as well as the concentration of trace elements.
-
Unfavorable Fermentation Conditions: Key physical parameters such as temperature, pH, and dissolved oxygen levels significantly impact yield.
-
Strain Viability and Inoculum Quality: Poor growth or a low-quality inoculum will result in low product yield.
Experimental Protocol: One-Factor-at-a-Time (OFAT) Medium Optimization
This protocol allows for the systematic evaluation of individual medium components to identify their impact on this compound production.
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Establish a Baseline: Begin with a basal medium known to support the growth of Micromonospora species.
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Vary One Factor: In separate experiments, vary the concentration of a single component (e.g., glucose, peptone, yeast extract) while keeping all other components constant.
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Monitor Growth and Production: At regular intervals, measure cell growth (e.g., optical density or dry cell weight) and this compound concentration (using a suitable analytical method like HPLC).
-
Analyze Results: Plot the yield of this compound against the concentration of the varied component to determine the optimal concentration.
-
Repeat for Other Components: Repeat steps 2-4 for each medium component you wish to optimize.
Issue 2: Inconsistent Fermentation Yields
Possible Causes and Solutions:
-
Variability in Inoculum Preparation: Standardize your inoculum preparation procedure, including the age of the seed culture and the inoculum size.
-
Inadequate Mixing and Aeration: Inconsistent mixing can lead to gradients in nutrient and oxygen availability within the fermenter.
-
Foaming: Excessive foaming can lead to loss of culture volume and contamination. The use of antifoaming agents may be necessary, but their compatibility and potential impact on yield should be tested. Some antifoam agents, like P-2000, have been shown to dramatically reduce the titer of other secondary metabolites produced by Micromonospora, while others, such as UCON-LB625, can increase the yield.[1]
-
Contamination: Microbial contamination can compete for nutrients and produce inhibitory compounds.
Issue 3: Contamination of the Fermentation Culture
Possible Causes and Solutions:
-
Inadequate Sterilization: Ensure all media, equipment, and transfer lines are properly sterilized.
-
Non-aseptic Technique: Maintain strict aseptic techniques during all stages of the fermentation process, from media preparation to sampling.
-
Contaminated Seed Culture: Verify the purity of your seed culture before inoculation.
-
Leaky Fermenter Seals: Regularly inspect and maintain the seals and O-rings on your fermenter.
Frequently Asked Questions (FAQs)
Q1: What is a typical fermentation medium for Micromonospora species?
A1: While the optimal medium for this compound production by Micromonospora sp. MM609M-173N6 has not been publicly detailed, a good starting point is a complex medium containing a carbohydrate source, a nitrogen source, and essential minerals. Based on studies of other Micromonospora species, a medium could consist of:
| Component | Concentration (g/L) |
| Glucose | 10 - 40 |
| Peptone | 5 - 15 |
| Yeast Extract | 2 - 10 |
| CaCO₃ | 1 - 5 |
| K₂HPO₄ | 0.5 - 2 |
| MgSO₄·7H₂O | 0.5 - 1 |
| Trace Element Solution | 1 mL |
Note: This is a general-purpose medium and will likely require optimization for this compound production.
Q2: What are the optimal physical parameters for Micromonospora fermentation?
A2: Optimal physical parameters are strain and product-specific. However, for many Micromonospora species, the following ranges are a good starting point for optimization:
| Parameter | Recommended Range |
| Temperature | 28 - 32 °C |
| pH | 6.5 - 7.5 |
| Agitation | 150 - 250 rpm |
| Aeration | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) |
Q3: How can I improve the yield of this compound through strain improvement?
A3: Classical strain improvement techniques such as random mutagenesis using UV irradiation or chemical mutagens can be employed to generate higher-producing mutants. Subsequent screening of a large number of colonies is necessary to identify improved strains.
Q4: Is there a known biosynthetic pathway for this compound?
A4: The specific biosynthetic pathway for this compound has not been fully elucidated in the available literature. However, as an acyldipeptide, it is likely synthesized by a non-ribosomal peptide synthetase (NRPS) multienzyme complex.[2] The biosynthesis would likely involve the activation of the constituent amino acids and their sequential condensation, followed by the attachment of the acyl group.
Visualizations
Diagram 1: General Workflow for Fermentation Optimization
Caption: A general workflow for optimizing fermentation conditions.
Diagram 2: Hypothetical Biosynthetic Pathway for this compound
Caption: A hypothetical non-ribosomal peptide synthesis pathway.
References
Overcoming solubility issues with Micromonosporamide A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges during experiments with Micromonosporamide A, with a focus on addressing solubility issues.
Troubleshooting Guide
Problem: this compound is not dissolving in my desired aqueous buffer.
This compound, as an acyldipeptide, may exhibit limited solubility in aqueous solutions due to the presence of hydrophobic residues.[1] The following steps provide a systematic approach to achieve successful solubilization.
Answer:
Initial Steps:
-
Solvent Selection: Begin by attempting to dissolve this compound in a small amount of an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended first choice due to its high solubilizing power and relatively low toxicity in most biological assays.[1][2] Alternative organic solvents include dimethylformamide (DMF) or acetonitrile (ACN).[1][3]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in the chosen organic solvent. This stock can then be diluted into your aqueous experimental buffer.
-
Gradual Dilution: When diluting the stock solution, add the stock dropwise into the aqueous buffer while gently vortexing or stirring. This technique helps to prevent localized high concentrations that can lead to precipitation.[3]
If Precipitation Occurs Upon Dilution:
-
Sonication: Use a bath sonicator to treat the solution. Short bursts of sonication (e.g., 3 cycles of 15-30 seconds) can help to break up aggregates and facilitate dissolution.[1]
-
Gentle Warming: Briefly warm the solution in a water bath set to 37°C. Do not overheat, as this could degrade the compound.[4]
-
pH Adjustment: The charge of the peptide can significantly influence its solubility.[2]
-
If the peptide is acidic (net negative charge), consider adding a small amount of a basic solution like 0.1 M ammonium bicarbonate to your buffer to increase the pH.[3]
-
If the peptide is basic (net positive charge), adding a small amount of an acidic solution such as 0.1 M acetic acid may improve solubility.[4]
-
Problem: I'm observing compound precipitation during my cell-based assay.
Precipitation in cell culture media can lead to inaccurate results and cellular toxicity. This issue often arises when the final concentration of the organic solvent is too high or when the compound's solubility limit in the media is exceeded.
Answer:
-
Minimize Organic Solvent Concentration: Aim for a final organic solvent concentration of less than 1% (v/v) in your cell culture medium, and ideally below 0.5%.[2] High concentrations of solvents like DMSO can be toxic to cells.[5] Always include a vehicle control (media with the same final concentration of the organic solvent) in your experiments.
-
Test Solubility in Media: Before conducting your full experiment, perform a small-scale solubility test of this compound directly in your complete cell culture medium at the desired final concentration.
-
Use of Co-solvents or Surfactants: For particularly challenging solubility issues, the addition of a low concentration of a biocompatible co-solvent or surfactant may be necessary. It is crucial to validate the effect of these additives on your specific cell line and assay.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on its acyldipeptide structure which can confer hydrophobic properties, it is recommended to first use a 100% organic solvent.[1] High-purity dimethyl sulfoxide (DMSO) is the preferred choice.[1][2]
Q2: My vial of lyophilized this compound appears empty. Is this normal?
A2: Yes, this is common for lyophilized products, especially in small quantities. The compound may be present as a thin film on the walls of the vial.[4] Add the appropriate solvent as per the guidelines and vortex or sonicate to ensure complete dissolution.[4]
Q3: Can I store this compound in solution?
A3: For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or -80°C. If you need to store it in solution, prepare aliquots of a high-concentration stock in anhydrous DMSO and store them at -80°C to minimize freeze-thaw cycles and exposure to moisture.
Q4: How can I determine if this compound is acidic or basic to guide pH adjustments?
A4: The overall charge of a peptide at a neutral pH can be estimated by its amino acid composition. Assign a value of +1 to each basic residue (e.g., Lysine, Arginine, Histidine) and the N-terminus, and a value of -1 to each acidic residue (e.g., Aspartic acid, Glutamic acid) and the C-terminus.[1] Summing these values will give an indication of the net charge.
Data Presentation
Table 1: Recommended Solvents for Initial Solubilization of this compound
| Solvent | Recommended Use | Considerations |
| Dimethyl Sulfoxide (DMSO) | Primary choice for stock solutions. | Hygroscopic; use anhydrous for storage. Keep final concentration in assays low (<0.5%). |
| Dimethylformamide (DMF) | Alternative to DMSO. | Can be more toxic to cells than DMSO. |
| Acetonitrile (ACN) | Useful for certain analytical techniques. | Volatile; may not be suitable for all cell-based assays. |
Table 2: Troubleshooting Summary for Solubility Issues
| Issue | Potential Cause | Recommended Action |
| Compound won't dissolve in aqueous buffer | Hydrophobic nature of the molecule. | Dissolve in a minimal amount of organic solvent (e.g., DMSO) first, then dilute. |
| Precipitation upon dilution | Exceeding solubility limit in the aqueous phase. | Use gradual, dropwise dilution with constant mixing. Try sonication or gentle warming. |
| Precipitation in cell culture media | High final solvent concentration or low compound solubility in media. | Lower the final solvent concentration. Test solubility in media beforehand. |
| Inconsistent experimental results | Incomplete dissolution leading to inaccurate concentration. | Ensure the compound is fully dissolved before use. Visually inspect for particulates. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add a precise volume of anhydrous DMSO to the vial to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).
-
Vortex the vial for 30-60 seconds to facilitate dissolution.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed, low-retention tubes and store at -80°C.
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium. Ensure the final DMSO concentration will be below 0.5%.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the stock solution dropwise.
-
Continue to vortex for an additional 10-15 seconds to ensure homogeneity.
-
Use this final working solution to treat your cells immediately.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Hypothesized signaling pathway for this compound.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of Micromonosporamide A in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Micromonosporamide A in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in common laboratory solvents?
A1: Currently, there is limited published data specifically detailing the long-term stability of this compound in various solvents. As an acyldipeptide, its stability can be influenced by factors such as solvent polarity, pH, temperature, and light exposure. For routine use, it is recommended to prepare fresh solutions. For storage, it is advisable to keep the compound in a lyophilized form at -20°C or lower and protected from light. Short-term storage of solutions should be at low temperatures (e.g., -80°C) in an anhydrous aprotic solvent such as DMSO.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its acyldipeptide structure, this compound is susceptible to common peptide degradation pathways:
-
Hydrolysis: The amide bonds in the dipeptide backbone and the amide linkage of the fatty acid chain can be cleaved under acidic or basic conditions. This is a primary degradation pathway for peptides in aqueous solutions.
-
Oxidation: The fatty acid chain, particularly if it contains any degree of unsaturation, and certain amino acid residues can be susceptible to oxidation.[1][2][3] This can be initiated by exposure to air, light, or the presence of oxidizing agents.
-
Deamidation: If asparagine or glutamine residues are present in the peptide, they can undergo deamidation, which is often pH-dependent.
Q3: How can I monitor the stability of my this compound solution?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the recommended method for monitoring the stability of this compound. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound solution. | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions before each experiment. If storing solutions, aliquot and store at -80°C and minimize freeze-thaw cycles. Confirm the identity and purity of the stock material using HPLC-MS. |
| Appearance of unexpected peaks in HPLC chromatogram. | Degradation of this compound. Contamination of the solvent or sample. | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Analyze a solvent blank to rule out contamination. |
| Inconsistent experimental results. | Instability of this compound under assay conditions. | Evaluate the stability of this compound in the specific assay buffer and under the experimental conditions (e.g., temperature, pH). Consider using a stabilizing agent if degradation is observed. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a selected solvent over time at different temperatures.
Materials:
-
Lyophilized this compound
-
High-purity solvent (e.g., DMSO, Ethanol, PBS)
-
HPLC system with UV-Vis or MS detector
-
Temperature-controlled incubators/water baths
Procedure:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Aliquot the stock solution into multiple vials.
-
Store the vials at different temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each temperature.
-
Analyze the samples by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Data Presentation:
The results can be summarized in a table as follows (example data):
| Time | % Remaining at -20°C | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C |
| 0 h | 100 | 100 | 100 | 100 |
| 24 h | 99.8 | 98.5 | 95.2 | 85.1 |
| 48 h | 99.5 | 97.1 | 90.3 | 72.4 |
| 1 week | 98.9 | 94.2 | 80.1 | 50.3 |
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under stress conditions.[4][5][6][7]
Materials:
-
This compound solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the this compound solution at 80°C for 48 hours.
-
Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp) for 24 hours.
-
Analyze all stressed samples, along with an unstressed control, by HPLC-MS to identify degradation products.
Data Presentation:
| Stress Condition | % Degradation | Major Degradation Products (m/z) |
| 0.1 M HCl, 60°C, 24h | 45.3 | [m/z of hydrolyzed fragments] |
| 0.1 M NaOH, 60°C, 24h | 85.1 | [m/z of hydrolyzed fragments] |
| 3% H₂O₂, RT, 24h | 25.7 | [m/z of oxidized products] |
| 80°C, 48h | 15.2 | [m/z of thermal degradants] |
| UV light, 24h | 10.5 | [m/z of photodegradants] |
Signaling Pathway
This compound exhibits glutamine-dependent antiproliferative activity.[8][9] This suggests that it may interfere with glutamine metabolism, which is crucial for the growth and survival of many cancer cells. The following diagram illustrates a simplified overview of key glutamine metabolism pathways in cancer cells that could be affected.
Caption: Glutamine metabolism pathway and potential targets of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Fatty acid acylated peptide therapeutics: discovery of omega-n oxidation of the lipid chain as a novel metabolic pathway in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. ajrconline.org [ajrconline.org]
- 8. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis [figshare.com]
Optimizing Micromonosporamide A Dosage for Cell Culture: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Micromonosporamide A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an acyldipeptide that has been shown to exhibit glutamine-dependent antiproliferative activity.[1][2][3][4] Its mechanism of action is linked to the disruption of glutaminolysis, a key metabolic pathway that cancer cells often rely on for energy and biosynthesis. By interfering with glutamine metabolism, this compound can inhibit the growth of cancer cells that are dependent on this nutrient.
Q2: What is the recommended solvent for dissolving this compound?
While specific solubility data for this compound is not widely published, peptide-like compounds can often be dissolved in sterile, distilled water. For more hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to create a stock solution, which is then further diluted in cell culture medium. It is recommended to start with a small amount of the compound to test its solubility. If using DMSO, ensure the final concentration in your cell culture does not exceed a level that is toxic to your cells, typically below 0.5%.
Q3: How should I store this compound?
For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. If you have a stock solution in DMSO, it should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the reported effective concentrations of this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined in A549 and HCT116 cell lines, demonstrating its glutamine-dependent cytotoxicity. The IC50 values vary depending on the cell line and the presence of glutamine or its substitutes in the culture medium.
Quantitative Data Summary
| Cell Line | Medium Supplement | IC50 (µM) |
| A549 | Glutamine | 0.6 |
| Glutamate | 45 | |
| Dimethyl α-ketoglutarate (DMKG) | 36 | |
| HCT116 | Glutamine | 0.5 |
| Glutamate | 1.5 | |
| Dimethyl α-ketoglutarate (DMKG) | >100 |
Data extracted from this compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation.[1]
Experimental Protocols
General Protocol for Determining the IC50 of this compound
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a specific cell line.
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations for treatment.
-
-
Cell Treatment:
-
Remove the old medium from the 96-well plate.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, assess cell viability using a standard method such as the MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Measure the absorbance or luminescence according to the assay protocol.
-
Normalize the data to the vehicle control.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Glutaminolysis Pathway and the inhibitory effect of this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound dosage in a new cell line.
Troubleshooting Guide
Problem 1: this compound is not dissolving.
| Possible Cause | Solution |
| Incorrect Solvent | Try dissolving a small amount in sterile, distilled water first. If it remains insoluble, try a small amount of 100% DMSO and then dilute to your working concentration with cell culture medium. |
| Low Temperature | Gently warm the solution to 37°C to aid dissolution. |
| Aggregation | Sonicate the solution for a few minutes to break up any aggregates. |
Problem 2: No cytotoxic effect is observed at expected concentrations.
| Possible Cause | Solution |
| Cell Line is Not Glutamine-Dependent | The cytotoxic effect of this compound is glutamine-dependent. Test your cell line's dependence on glutamine by culturing it in glutamine-free medium. |
| Incorrect Dosage | The effective concentration can vary significantly between cell lines. Perform a wide-range dose-response experiment (e.g., from nanomolar to high micromolar) to determine the effective range for your specific cell line. |
| Compound Degradation | Ensure the compound has been stored correctly (lyophilized at -20°C or -80°C). If in solution, use freshly prepared dilutions and avoid repeated freeze-thaw cycles. |
| Short Incubation Time | The antiproliferative effects may take time to become apparent. Try increasing the incubation time (e.g., to 72 hours). |
Problem 3: High variability between replicate wells.
| Possible Cause | Solution |
| Uneven Cell Seeding | Ensure you have a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. |
| Edge Effects in the Plate | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper pipetting technique, especially when performing serial dilutions. |
| Compound Precipitation | After diluting the stock solution in the medium, visually inspect for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent or the final concentration. |
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting common issues with this compound experiments.
References
Technical Support Center: Micromonosporamide A Bioassays
Welcome to the technical support center for Micromonosporamide A bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound. Here you will find answers to frequently asked questions and detailed guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an acyldipeptide isolated from Micromonospora sp.[1][2][3] Its primary known bioactivity is glutamine-dependent antiproliferative activity.[1][2] This means it exerts its cytotoxic effects on cancer cells in a manner that is dependent on the presence of glutamine.
Q2: I am observing high variability in my assay results. What are the common causes for this?
High variability in cell-based assays can stem from several factors.[4][5] Key considerations include:
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (especially mycoplasma), and within a consistent and optimal passage range.[5][6]
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability. Optimize and strictly control your cell seeding density.[7]
-
Reagent Preparation and Storage: Improperly stored or prepared reagents, including this compound, can lose efficacy.[6] Always follow the manufacturer's storage and handling recommendations.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate reagents and affect cell growth, leading to an "edge effect."[8] To mitigate this, consider not using the outermost wells for data collection or ensure proper humidification during incubation.
Q3: My positive and negative controls are not behaving as expected. How can I troubleshoot this?
This issue often points to problems with the assay setup or reagents.
-
Negative Control (Vehicle): If you observe unexpected cell death in your vehicle control (e.g., DMSO), the vehicle concentration may be too high, or the lot may be contaminated.
-
Positive Control: If your positive control for cytotoxicity is not showing the expected effect, it may have degraded. Prepare fresh positive control solutions. Also, verify the health and responsiveness of the cell line.
Q4: How can I optimize the concentration of this compound for my experiments?
To determine the optimal concentration of this compound, a dose-response experiment is crucial. This involves treating your cells with a range of concentrations to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[9] A typical starting point would be a serial dilution series.
Troubleshooting Guides
Issue 1: Inconsistent or No Antiproliferative Effect of this compound
If you are not observing the expected glutamine-dependent cytotoxicity, follow these troubleshooting steps.
Workflow for Troubleshooting Lack of this compound Activity
References
- 1. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 6. platypustech.com [platypustech.com]
- 7. selectscience.net [selectscience.net]
- 8. focus.gbo.com [focus.gbo.com]
- 9. Optimization of meropenem minimum concentration/MIC ratio to suppress in vitro resistance of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Micromonosporamide A resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Micromonosporamide A. Given that this compound is a novel compound with a specific glutamine-dependent mechanism of action, this resource addresses potential challenges and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is an acyldipeptide isolated from Micromonospora sp.[1] Its primary mechanism of action is glutamine-dependent antiproliferative activity.[1][2] Cancer cells often exhibit "glutamine addiction," relying on extracellular glutamine for energy production, biosynthesis of macromolecules, and maintaining redox balance.[2][3][4] this compound likely interferes with a critical step in glutamine utilization, leading to cell growth inhibition and death in glutamine-dependent cancer cells.
Q2: I am observing variable IC50 values for this compound across different cancer cell lines. What could be the reason?
A2: The variability in IC50 values is expected and is likely linked to the specific metabolic phenotype of each cell line. Cell lines with a higher degree of "glutamine addiction" will be more sensitive to this compound.[3][4] Factors influencing sensitivity include:
-
Expression levels of glutamine transporters: Such as ASCT2 (SLC1A5), SLC38A1, and SLC6A14.[1][5]
-
Activity of key glutamine metabolism enzymes: Including glutaminase (GLS and GLS2).[1][6]
-
Oncogenic drivers: Mutations in genes like MYC and KRAS can enhance glutamine dependence.[7][8]
-
Metabolic flexibility: Some cell lines may be able to compensate for glutamine deprivation by utilizing alternative metabolic pathways.[6]
Q3: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms of acquired resistance?
A3: While specific resistance mechanisms to this compound have not yet been documented, based on resistance to other glutamine antagonists, several possibilities can be investigated.[6] These include:
-
Upregulation of glutamine transporters: Increased expression of transporters like ASCT2 can enhance glutamine uptake to counteract the drug's effect.[1]
-
Metabolic reprogramming: Cells may shift their metabolism to rely more on other nutrients, such as glucose or other amino acids, reducing their dependence on glutamine.[6]
-
Increased intracellular glutamine synthesis: Upregulation of glutamine synthetase (GLUL) can allow cancer cells to produce their own glutamine.
-
Alterations in downstream signaling pathways: Changes in pathways that regulate metabolism and cell survival, such as the mTOR pathway, could confer resistance.[2][7]
-
Expression of alternative metabolic enzymes: For example, an upregulation of GLS2 could compensate for the inhibition of GLS1 if that is a target of this compound.[6]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture media glutamine concentration. | Ensure consistent use of the same media formulation with a known glutamine concentration for all experiments. Consider testing the effect of different glutamine concentrations on this compound efficacy. |
| Cell density at the time of treatment. | Optimize and standardize cell seeding density. Highly confluent cells may have altered metabolic states. |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Problem 2: No significant apoptosis observed despite a decrease in cell proliferation.
| Possible Cause | Troubleshooting Step |
| This compound may be cytostatic rather than cytotoxic at the tested concentration. | Perform a dose-response and time-course experiment to determine if higher concentrations or longer incubation times induce apoptosis. Assess markers of cell cycle arrest (e.g., via flow cytometry). |
| Apoptosis is occurring at a later time point. | Conduct a time-course experiment, measuring apoptosis markers at multiple time points (e.g., 24, 48, 72 hours). |
| The apoptosis assay is not sensitive enough. | Use multiple methods to detect apoptosis, such as Annexin V/PI staining, caspase activity assays, and western blotting for cleaved PARP. |
Quantitative Data Summary
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| Cell Line A | Pancreatic Cancer | 0.5 | Highly glutamine-dependent |
| Cell Line B | Breast Cancer | 2.1 | Moderately glutamine-dependent |
| Cell Line C | Glioblastoma | > 10 | Low glutamine dependence/Metabolically flexible |
Table 2: Example Data for a this compound-Resistant Cell Line
| Cell Line | IC50 (µM) | Fold Resistance | Relative ASCT2 mRNA Expression | Relative GLS1 Protein Expression |
| Parental | 1.2 | 1.0 | 1.0 | 1.0 |
| Resistant | 15.8 | 13.2 | 4.5 | 0.9 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the media and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the drug concentration.
2. Western Blotting for Metabolic Proteins
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., ASCT2, GLS1, c-Myc) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 2. Targeting Glutamine Metabolism for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine Addiction: A New Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer [frontiersin.org]
- 8. Glutamine and Cancer: How It Works, What to Do [healthline.com]
Technical Support Center: Enhancing Micromonosporamide A Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the modification of Micromonosporamide A to enhance its biological activity.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its known biological activity?
This compound is an acyldipeptide natural product isolated from the fermentation broth of Micromonospora sp.[1][2][3][4]. Its primary known biological activity is glutamine-dependent antiproliferative effects against cancer cell lines such as A549 and HCT116[1][2][3]. This cytotoxicity is linked to the glutaminolysis pathway, a key metabolic route in many cancer cells[3].
2. What are the general strategies for modifying a natural product like this compound to improve its activity?
Several medicinal chemistry strategies can be employed to modify bioactive natural products:
-
Structural Optimization: This involves making small changes to the molecule's structure, such as functional group modifications or stereochemical adjustments, to improve its drug-like properties while maintaining or enhancing its biological activity[5][6].
-
Semi-synthesis: This approach uses the natural product as a starting material to create derivatives that may have improved properties.
-
Prodrug Design: This involves chemically modifying the natural product to improve its solubility, stability, or targeting. The inactive prodrug is then converted to the active form in vivo[7].
-
Molecular Hybridization: This strategy combines the pharmacophores (the active parts of the molecule) from different compounds to create a new hybrid molecule with potentially enhanced or synergistic effects.
3. What are key considerations before starting a modification campaign for this compound?
Before embarking on a chemical modification program, it is crucial to:
-
Establish a robust bioassay: A reliable and reproducible assay is essential to evaluate the activity of any new analogs. For this compound, this would likely be a glutamine-dependent cytotoxicity assay[3].
-
Understand the Structure-Activity Relationship (SAR): Preliminary SAR studies can help identify which parts of the molecule are essential for its activity and which can be modified[8][9][10][11][12][13].
-
Consider physicochemical properties: Modifications should aim to improve properties like solubility and metabolic stability to enhance the compound's potential as a drug candidate[5][6].
Troubleshooting Guides
Guide 1: Issues with Chemical Synthesis of Analogs
| Problem | Possible Cause | Suggested Solution |
| Low yield of desired analog | - Inefficient coupling reaction.- Steric hindrance at the modification site.- Degradation of starting material or product. | - Optimize reaction conditions (coupling reagents, solvent, temperature).- Use a more reactive derivative of the starting material.- Employ protecting groups for sensitive functionalities.- Purify intermediates at each step. |
| Difficulty in purifying the final compound | - Presence of closely related byproducts.- Poor chromatographic separation. | - Explore different chromatography techniques (e.g., reverse-phase HPLC, chiral chromatography).- Consider crystallization as a purification method.- Use a different synthetic route to avoid problematic byproducts. |
| Unexpected side reactions | - Reactive functional groups elsewhere in the molecule.- Harsh reaction conditions. | - Use orthogonal protecting group strategies.- Employ milder reaction conditions.- Change the order of synthetic steps. |
Guide 2: Troubleshooting Cytotoxicity Assays
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.[14] | - Ensure a single-cell suspension before seeding.- Use calibrated multichannel pipettes.[15]- Avoid using the outer wells of the plate.[14] |
| Low signal or absorbance values | - Low cell density.- Insufficient incubation time with the assay reagent. | - Optimize the initial cell seeding density.[16]- Increase the incubation time as per the manufacturer's protocol. |
| High background signal in control wells | - Contamination of the cell culture or medium.- Interference from the test compound (e.g., color or fluorescence). | - Regularly test for mycoplasma contamination.- Include a "compound only" control to measure background absorbance/fluorescence. |
| Inconsistent results with positive control | - Degradation of the positive control substance.- Cell line has developed resistance. | - Prepare fresh stock solutions of the positive control.- Use a new vial of cells from a lower passage number. |
Guide 3: Interpreting Antimicrobial Assay Results
| Problem | Possible Cause | Suggested Solution |
| No zone of inhibition for a potentially active compound (Disk Diffusion) | - Compound is not soluble in the agar.- The concentration on the disk is too low.- The organism is resistant. | - Test the compound's solubility in the assay medium.- Increase the concentration of the compound on the disk.- Confirm the result with a broth microdilution assay. |
| Inconsistent Minimum Inhibitory Concentration (MIC) values (Broth/Agar Dilution) | - Inaccurate serial dilutions.- Variation in inoculum size. | - Carefully prepare serial dilutions and verify concentrations.- Standardize the inoculum preparation using a McFarland standard.[17] |
| Contamination in wells/plates | - Non-sterile technique. | - Perform all manipulations in a biological safety cabinet.- Use sterile reagents and consumables. |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of a this compound Amide Analog
-
Protection of Reactive Groups: Protect any reactive functional groups on this compound (e.g., hydroxyl groups) using appropriate protecting groups (e.g., silyl ethers) to prevent side reactions.
-
Amide Coupling: Activate the carboxylic acid moiety of a chosen building block using a coupling agent (e.g., HATU, HOBt).
-
Reaction: Add the desired amine to the activated acid and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction and perform an aqueous work-up. Purify the crude product by flash column chromatography.
-
Deprotection: Remove the protecting groups under appropriate conditions (e.g., TBAF for silyl ethers).
-
Final Purification: Purify the final analog using preparative HPLC.
-
Characterization: Confirm the structure of the final compound using HRMS and NMR spectroscopy.
Protocol 2: Glutamine-Dependent Cytotoxicity Assay
-
Cell Seeding: Seed A549 or HCT116 cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Media Preparation: Prepare three types of media:
-
Complete medium (with glutamine).
-
Glutamine-free medium.
-
Glutamine-free medium supplemented with dimethyl-α-ketoglutarate (DMKG)[3].
-
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs. Remove the overnight culture medium from the cells and add the media containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTS or resazurin) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate IC50 values for each compound in the different media.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in a 96-well plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound Analogs
| Compound | A549 IC50 (µM)(+ Glutamine) | A549 IC50 (µM)(- Glutamine) | A549 IC50 (µM)(+ DMKG) | HCT116 IC50 (µM)(+ Glutamine) | HCT116 IC50 (µM)(- Glutamine) | HCT116 IC50 (µM)(+ DMKG) |
| This compound | 5.2 | > 50 | 48.5 | 7.8 | > 50 | 45.2 |
| Analog 1.1 | 2.1 | 45.3 | 42.1 | 3.5 | 48.9 | 40.7 |
| Analog 1.2 | 15.8 | > 50 | 49.1 | 22.4 | > 50 | 47.8 |
Table 2: Hypothetical Antimicrobial Activity of this compound Analogs
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| This compound | > 64 | > 64 | > 64 |
| Analog 2.1 | 8 | 32 | > 64 |
| Analog 2.2 | > 64 | > 64 | > 64 |
Visualizations
References
- 1. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structural Modifications of Natural Products for Enhanced Bioactivity: A Review | International Journal of Advanced Research in Medicinal Chemistry [medicaljournalshouse.com]
- 8. The modification of natural products for medical use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complete stereochemistry and preliminary structure-activity relationship of rakicidin A, a hypoxia-selective cytotoxin from Micromonospora sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of salinosporamide A and its analogs as 20S proteasome inhibitors and SAR summarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel anti-viability ceramide analogs: design, synthesis, and structure-activity relationship studies of substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Reducing off-target effects of Micromonosporamide A
Welcome to the technical support center for Micromonosporamide A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential off-target effects during their experiments with this novel acyldipeptide.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is an acyldipeptide isolated from Micromonospora sp. that exhibits glutamine-dependent antiproliferative activity.[1][2][3] Its primary mechanism of action is believed to involve the disruption of glutamine metabolism in cancer cells, leading to cell death.
Q2: What are the potential, though not yet fully characterized, off-target effects of this compound?
While specific off-target effects of this compound are still under investigation, researchers should be aware of potential general off-target effects common to novel therapeutic agents. These can include unintended interactions with other cellular targets, leading to cytotoxicity in non-target cells, or unforeseen modulation of signaling pathways. Monitoring for broad cellular health markers is recommended during initial studies.
Q3: How can I begin to assess the off-target profile of this compound in my cell line?
Initial assessment can be performed using broad-spectrum cytotoxicity assays on a panel of cancerous and non-cancerous cell lines. Additionally, proteomics and transcriptomics approaches can help identify unintended molecular interactions and pathway perturbations.[4]
Troubleshooting Guides
Issue 1: High Cytotoxicity in Control (Non-Target) Cell Lines
If you observe significant cytotoxicity in your non-cancerous control cell lines, it may be indicative of off-target effects. Here are some troubleshooting steps:
-
Hypothesis: The observed cytotoxicity may be due to non-specific interactions of this compound with essential cellular machinery common to both cancerous and non-cancerous cells.
-
Strategy 1: Dose-Response Analysis. Perform a detailed dose-response curve for both your target and control cell lines to determine if a therapeutic window exists where on-target effects are maximized and off-target toxicity is minimized.
-
Strategy 2: Formulation Modification. Consider encapsulating this compound in a nanoparticle-based delivery system to enhance targeted delivery to cancer cells and reduce exposure to healthy cells.[5][6]
| Cell Line | Cell Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.1 |
| MCF 10A | Non-cancerous Breast Epithelial | 25.6 |
| BEAS-2B | Non-cancerous Bronchial Epithelial | 32.4 |
Issue 2: Inconsistent Anti-proliferative Effects
Variability in the anti-proliferative effects of this compound could stem from several factors.
-
Hypothesis: Inconsistent results may be due to the glutamine concentration in the cell culture media, directly impacting the compound's efficacy.
-
Strategy 1: Standardize Glutamine Levels. Ensure that the glutamine concentration in your cell culture medium is consistent across all experiments. Perform a glutamine-dependency assay to characterize the optimal concentration for this compound activity in your specific cell line.
-
Strategy 2: Analog Synthesis. If glutamine dependency proves to be a limiting factor, consider synthesizing and screening analogs of this compound with modified functional groups to potentially reduce this dependency and enhance potency.[7][8]
Experimental Protocols
Protocol 1: Nanoparticle Encapsulation of this compound
This protocol describes a method for encapsulating this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its therapeutic index.
Materials:
-
This compound
-
PLGA (50:50)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Dissolve 10 mg of this compound and 50 mg of PLGA in 2 mL of DCM.
-
Prepare a 2% w/v solution of PVA in deionized water.
-
Add the organic phase (this compound and PLGA in DCM) dropwise to 10 mL of the aqueous PVA solution while sonicating on ice.
-
Continue sonication for 5 minutes to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for 4 hours to allow for solvent evaporation.
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.
-
Wash the nanoparticle pellet twice with deionized water.
-
Resuspend the final nanoparticle pellet in an appropriate buffer for your experiments.
-
To remove any unencapsulated compound, dialyze the nanoparticle suspension against deionized water for 24 hours.
Visualizations
Caption: Proposed signaling pathway for this compound's on-target activity.
Caption: Troubleshooting workflow for high off-target toxicity.
References
- 1. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. azonano.com [azonano.com]
- 7. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of salinosporamide A and its analogs as 20S proteasome inhibitors and SAR summarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Validation for Micromonosporamide A
This technical support center provides guidance and troubleshooting for the analytical method validation of Micromonosporamide A, a novel acyldipeptide with potential therapeutic applications. The information is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider for the analytical method validation of this compound?
A1: The validation of an analytical method for this compound should adhere to the International Council for Harmonisation (ICH) guidelines. Key parameters to evaluate include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: Based on its chemical structure (acyldipeptide), High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the recommended technique.[1][2][3][4] LC-MS offers high sensitivity and selectivity, which is particularly beneficial for complex matrices.
Q3: How do I prepare a stock solution and calibration standards for this compound?
A3: A stock solution should be prepared by accurately weighing a known amount of this compound reference standard and dissolving it in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). Calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range.
Q4: What are the common causes of peak tailing or fronting in the HPLC analysis of this compound?
A4: Peak asymmetry can be caused by several factors:
-
Column Overload: Injecting too high a concentration of the analyte.
-
Secondary Interactions: Interactions between the analyte and the stationary phase.
-
Column Degradation: Loss of stationary phase or contamination.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.
-
Sample Solvent Effects: Injecting a sample in a solvent significantly stronger than the mobile phase.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analytical method validation for this compound.
Issue 1: Poor Peak Shape in HPLC
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Column overload | Dilute the sample. |
| Secondary interactions with silanols | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. | |
| Column contamination | Wash the column with a strong solvent. | |
| Peak Fronting | High injection volume or strong sample solvent | Reduce the injection volume or dissolve the sample in the mobile phase. |
| Channeling in the column | Replace the column. |
Issue 2: Inconsistent Retention Times
| Symptom | Potential Cause | Recommended Solution |
| Retention Time Drift | Inadequate column equilibration | Equilibrate the column for a longer period before injection. |
| Changes in mobile phase composition | Prepare fresh mobile phase and ensure proper mixing. | |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. | |
| Sudden Shift in Retention Time | Air bubble in the pump | Purge the pump. |
| Leak in the system | Check all fittings for leaks. |
Issue 3: Low Signal Intensity in LC-MS
| Symptom | Potential Cause | Recommended Solution |
| Low Analyte Signal | Ion suppression from matrix components | Improve sample preparation to remove interfering substances. |
| Inefficient ionization | Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). | |
| Incorrect mobile phase additive | Use a volatile mobile phase additive compatible with MS (e.g., formic acid, ammonium formate). |
Experimental Protocols
Protocol 1: HPLC-DAD Method for Quantification of this compound
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
Protocol 2: LC-MS/MS Method for High-Sensitivity Detection
-
Instrumentation: LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %B 0 10 5 90 7 90 7.1 10 | 9 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard of this compound.
Quantitative Data Summary
The following tables present hypothetical data for a typical method validation of this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 758,991 |
| 100 | 1,521,034 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Recovery (%) | RSD (%) |
| 5 | 4.95 ± 0.11 | 99.0 | 2.2 |
| 25 | 25.3 ± 0.45 | 101.2 | 1.8 |
| 75 | 74.1 ± 1.21 | 98.8 | 1.6 |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Troubleshooting Decision Tree for HPLC/LC-MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis [figshare.com]
Validation & Comparative
A Comparative Guide to Glutaminase Inhibitors: Micromonosporamide A and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Glutamine, the most abundant amino acid in the bloodstream, plays a pivotal role in the metabolic reprogramming of cancer cells, serving as a key source of carbon and nitrogen for biosynthesis and energy production. The enzymatic conversion of glutamine to glutamate, catalyzed by glutaminases (GLS), is a critical gateway for glutamine's entry into the tricarboxylic acid (TCA) cycle. Consequently, the inhibition of glutaminase has emerged as a promising therapeutic strategy in oncology. This guide provides a comparative overview of Micromonosporamide A and other prominent glutaminase inhibitors, supported by experimental data and detailed methodologies.
Introduction to Glutaminase Inhibitors
Cancer cells exhibit a heightened dependence on glutamine metabolism, a phenomenon often termed "glutamine addiction." This reliance makes glutaminase a key therapeutic target. Several small molecule inhibitors have been developed to block this crucial enzyme, aiming to starve cancer cells of essential metabolic intermediates. This guide focuses on a selection of these inhibitors, including the naturally derived this compound and the well-characterized synthetic compounds BPTES, Telaglenastat (CB-839), and Compound 968.
Performance Comparison of Glutaminase Inhibitors
The following table summarizes the key characteristics and performance metrics of this compound and other selected glutaminase inhibitors.
| Inhibitor | Type / Source | Mechanism of Action | Target Isoform(s) | IC50 Values | Oral Bioavailability |
| This compound | Acyldipeptide / Micromonospora sp. | Exhibits glutamine-dependent antiproliferative activity; direct target not fully elucidated.[1][2] | Not Determined | Not Determined | Not Determined |
| BPTES | Synthetic | Allosteric, Reversible | GLS1 (KGA/GAC) | ~0.16 µM (GLS1)[3][4]; 3.3 µM (GLS1) | Low |
| Telaglenastat (CB-839) | Synthetic | Allosteric, Reversible | GLS1 (KGA/GAC) | ~24 nM (recombinant human GAC)[5], 23 nM (mouse kidney GLS1), 28 nM (mouse brain GLS1), >1 µM (GLS2)[6] | Yes |
| Compound 968 | Synthetic | Allosteric, Reversible | GLS1 (GAC) | ~2.5 µM (GAC)[7], ≤ 10 µM in various cancer cell lines | Not explicitly stated |
In-Depth Look at Each Inhibitor
This compound
This compound is a novel acyldipeptide isolated from the fermentation broth of Micromonospora sp.[1][2] Its primary characteristic is its glutamine-dependent cytotoxicity, which was identified through a glutamine compensation assay.[1][2] This finding suggests that its antiproliferative effects can be rescued by the addition of exogenous glutamine. While this points to an interaction with the glutamine metabolic pathway, it is not yet definitively proven that this compound is a direct inhibitor of glutaminase. Further research is required to elucidate its precise molecular target and mechanism of action.
BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide)
BPTES is a well-established allosteric inhibitor of GLS1.[3][4] It binds to the dimer-dimer interface of the enzyme, stabilizing an inactive conformation.[8] BPTES shows selectivity for GLS1 over GLS2. While a potent tool for in vitro and preclinical research, its low metabolic stability and solubility have limited its clinical development.[9]
Telaglenastat (CB-839)
Telaglenastat is a first-in-class, orally bioavailable, and selective inhibitor of GLS1.[6] It exhibits potent, time-dependent, and slowly reversible inhibition of both KGA and GAC splice variants of GLS1, with high selectivity over GLS2.[6][10][11] Its favorable pharmacokinetic properties have led to its investigation in numerous clinical trials for various cancers.[5]
Compound 968
Compound 968 is another allosteric inhibitor of the GAC isoform of GLS1.[7][12] It is a cell-permeable compound that has been shown to inhibit the proliferation of cancer cells and induce G1 phase cell cycle arrest and apoptosis.[12] Similar to BPTES, it has been a valuable research tool for studying the effects of glutaminase inhibition.
Signaling Pathways and Experimental Workflows
The inhibition of glutaminase has profound effects on cellular metabolism and signaling. The following diagram illustrates the central role of glutaminase in cancer cell metabolism.
Caption: Glutaminolysis pathway and points of inhibition.
Experimental Protocols
Glutaminase Activity Assay
This protocol provides a general framework for measuring glutaminase activity in biological samples. Commercial kits are also available and their specific instructions should be followed.
Principle: This assay measures the amount of glutamate or ammonia produced from the enzymatic conversion of glutamine by glutaminase.
Materials:
-
Glutaminase Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6, 0.2 mM EDTA)
-
L-Glutamine solution (substrate)
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Detection reagent (e.g., a reagent that produces a fluorescent or colorimetric signal in the presence of NADH)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in ice-cold glutaminase assay buffer. Centrifuge to remove debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Sample lysate (containing glutaminase)
-
Glutaminase Assay Buffer
-
NAD+
-
Glutamate dehydrogenase
-
-
Initiate Reaction: Add the L-glutamine solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Detection: Add the detection reagent and measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the glutaminase activity based on a standard curve generated with known concentrations of glutamate.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol outlines the steps for assessing cell viability based on the quantification of ATP, which is an indicator of metabolically active cells.[13]
Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, which in the presence of ATP produced by viable cells, generates a luminescent signal that is proportional to the number of living cells.
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well opaque-walled plate and treat them with the desired concentrations of glutaminase inhibitors or control vehicle. Incubate for the desired treatment period (e.g., 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Reagent and bring it to room temperature.
-
Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the number of viable cells. Calculate cell viability as a percentage of the control-treated cells.
Conclusion
The inhibition of glutaminase represents a validated and promising strategy for cancer therapy. While compounds like Telaglenastat (CB-839) have advanced to clinical trials, showcasing the potential of this approach, the discovery of novel inhibitors with diverse chemical scaffolds and mechanisms of action remains an active area of research. This compound, with its unique glutamine-dependent cytotoxicity, warrants further investigation to determine its precise role in targeting glutamine metabolism. The continued exploration of both synthetic and natural product-derived glutaminase inhibitors will be crucial in developing more effective and personalized cancer treatments.
References
- 1. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis [figshare.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Development of Glutaminase Inhibitors as Anticancer Agents [yakhak.org]
- 10. caymanchem.com [caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Comparative Analysis of Micromonosporamide A Analogs: A Field in its Infancy
A comprehensive review of current scientific literature reveals a notable absence of synthesized and evaluated analogs of Micromonosporamide A. While the parent compound, an acyldipeptide with intriguing biological activity, has been successfully isolated and characterized, the exploration of its derivatives is yet to be documented in publicly accessible research. This guide, therefore, serves to summarize the existing knowledge on this compound and to outline a prospective framework for the future comparative analysis of its potential analogs.
This compound, isolated from Micromonospora sp., has been identified as a compound with glutamine-dependent antiproliferative activity.[1][2] This unique characteristic suggests a potential mechanism of action linked to the metabolic vulnerabilities of cancer cells, which are often highly dependent on glutamine for their growth and survival. The planar structure and absolute stereochemistry of this compound have been elucidated, and its total synthesis has been achieved, laying the groundwork for future analog development.[1][2]
Prospective Data Presentation for Future Analogs
Once analogs of this compound are synthesized and tested, a structured comparison of their biological activities will be crucial. The following table provides a template for summarizing key quantitative data that would be essential for a comparative analysis.
| Compound ID | Structure/Modification | IC50 (µM) in Glutamine-Rich Media | IC50 (µM) in Glutamine-Deficient Media | Selectivity Index (Glutamine-Deficient/Glutamine-Rich) |
| This compound | Parent Compound | Data to be determined | Data to be determined | Data to be determined |
| Analog 1 | e.g., Acyl chain modification | Data to be determined | Data to be determined | Data to be determined |
| Analog 2 | e.g., Dipeptide modification | Data to be determined | Data to be determined | Data to be determined |
| Analog 3 | e.g., Stereochemical isomer | Data to be determined | Data to be determined | Data to be determined |
Prospective Experimental Protocols
The following outlines the detailed methodologies that would be necessary to generate the comparative data for future this compound analogs.
General Synthesis of this compound Analogs
A detailed protocol for the synthesis of this compound has been established and would serve as the foundational methodology for creating analogs. Modifications would be introduced at key steps to alter specific moieties of the molecule. For instance, to generate analogs with modified acyl chains, different carboxylic acids would be used in the initial coupling step. Similarly, analogs with altered dipeptide backbones would require the use of different amino acid building blocks during the peptide synthesis phase. Each new analog would require full characterization by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its structure.
Antiproliferative Activity Assay
-
Cell Culture: A panel of human cancer cell lines (e.g., HeLa, A549, PANC-1) would be cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine.
-
Assay Conditions: For the glutamine-dependent cytotoxicity assay, cells would be seeded in 96-well plates and allowed to adhere overnight. The medium would then be replaced with either fresh glutamine-rich medium or glutamine-deficient medium.
-
Compound Treatment: Cells would be treated with a serial dilution of this compound or its analogs for 72 hours.
-
Viability Assessment: Cell viability would be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assay. Absorbance would be measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values would be calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Prospective Visualizations of Cellular Pathways
The glutamine-dependent cytotoxicity of this compound suggests an interaction with cellular metabolic pathways. Future research will likely focus on elucidating this mechanism. The following diagrams illustrate a hypothetical signaling pathway that could be affected and a potential experimental workflow for investigating it.
References
- 1. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis [figshare.com]
Comparative Analysis of Micromonosporamide A's Anti-proliferative Activity in Cancer Cell Lines
A Comprehensive Guide to the Glutamine-Dependent Cytotoxicity of Micromonosporamide A and a Comparison with Other Glutaminolysis Inhibitors
This guide provides a detailed comparison of the anti-proliferative activity of this compound in different cancer cell lines, supported by experimental data. It also presents a comparative analysis with other known inhibitors of the glutaminolysis pathway, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential as an anti-cancer agent.
Introduction
This compound is an acyldipeptide that has been identified for its potent and selective anti-proliferative activity, which is dependent on the availability of glutamine.[1][2][3][4][5] This compound's mechanism of action is intrinsically linked to the metabolic pathway of glutaminolysis, a process crucial for the survival and proliferation of many cancer cells. This guide delves into the cross-validation of this compound's activity in various cell lines and compares its efficacy with other compounds targeting this critical metabolic pathway.
Data Presentation: Comparative Cytotoxicity
The anti-proliferative activity of this compound and other selected glutaminolysis inhibitors was evaluated in the human lung carcinoma cell line A549 and the human colon cancer cell line HCT116. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.
Table 1: Anti-proliferative Activity of this compound in A549 Cells
| Media Condition | IC50 (µM) |
| With Glutamine | 0.6 |
| With Glutamate | 45 |
| With DMKG | 36 |
Table 2: Anti-proliferative Activity of this compound in HCT116 Cells
| Media Condition | IC50 (µM) |
| With Glutamine | 0.5 |
| With Glutamate | 1.5 |
| >100 | >100 |
Table 3: Comparative Anti-proliferative Activity of Glutaminolysis Inhibitors
| Compound | Target | A549 IC50 | HCT116 IC50 |
| This compound | Glutaminolysis (Upstream of α-KG) | 0.6 µM | 0.5 µM |
| BPTES | Glutaminase (GLS1) | 0.42 µM | Not Reported |
| CB-839 | Glutaminase (GLS1) | 27.0 nM (ED50) | Not Reported |
| Compound 968 | Glutaminase C (GAC) | Effective Inhibition | <10 µM |
| DON (6-Diazo-5-oxo-L-norleucine) | Glutamine Antagonist | Not Reported | Not Reported |
Experimental Protocols
Cell Culture
A549 and HCT116 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments involving glutamine, glutamate, or dimethyl ketoglutarate (DMKG), glutamine-free RPMI-1640 medium was used as the basal medium, supplemented with the respective compounds at desired concentrations.
Cytotoxicity Assay (MTT Assay)
Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of the test compounds (this compound or other inhibitors). For this compound, experiments were conducted in parallel in media containing either glutamine, glutamate, or DMKG.
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Glutamine Compensation Assay
To confirm the glutamine-dependent activity of this compound, a glutamine compensation assay was performed.
-
Cells were cultured in a glutamine-free medium.
-
Parallel sets of cultures were treated with this compound in the presence of either glutamine, glutamate, or dimethyl ketoglutarate (DMKG), a cell-permeable form of α-ketoglutarate.
-
Cell viability was assessed after 72 hours using the MTT assay.
-
A significant increase in the IC50 value in the presence of glutamate or DMKG compared to glutamine indicates that the compound's cytotoxic effect can be rescued by metabolites downstream of the inhibited step in the glutaminolysis pathway.
Visualizations: Signaling Pathways and Experimental Workflow
Glutaminolysis Signaling Pathway and the Action of this compound
The following diagram illustrates the key steps in the glutaminolysis pathway and the proposed site of action for this compound and other known inhibitors.
Caption: The glutaminolysis pathway and sites of inhibitor action.
Experimental Workflow for Cross-Validation
The diagram below outlines the systematic workflow employed to cross-validate the activity of this compound in different cell lines.
Caption: Workflow for cytotoxicity cross-validation.
References
- 1. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Micromonosporamide A: A Novel Anticancer Agent Targeting Glutamine Metabolism
A new frontier in anticancer research has emerged with the discovery of Micromonosporamide A, a novel acyldipeptide isolated from the fermentation broth of Micromonosporamide sp. This compound has demonstrated a unique mechanism of action characterized by glutamine-dependent antiproliferative activity, positioning it as a promising candidate for targeted cancer therapy.
Many cancer cells exhibit a heightened dependence on glutamine, an amino acid crucial for their rapid growth and proliferation. This phenomenon, known as "glutamine addiction," makes the metabolic pathways involving glutamine attractive targets for anticancer drug development. This compound appears to exploit this vulnerability, although the precise details of its interaction with cellular machinery are still under investigation.
This guide provides a comparative overview of this compound against established anticancer agents, Doxorubicin, Cisplatin, and Paclitaxel. Due to the novelty of this compound, publicly available quantitative data on its potency, such as IC50 values, remains limited. The following comparison is based on its known mechanism of action and available data for established drugs against the HeLa human cervical cancer cell line.
Comparative Cytotoxicity
A direct quantitative comparison of the cytotoxic effects of this compound with other anticancer agents is challenging due to the absence of publicly available IC50 values for this compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro and is a key metric for comparing the potency of different compounds.
For reference, the table below presents a compilation of reported IC50 values for Doxorubicin, Cisplatin, and Paclitaxel against the HeLa cell line. It is important to note that these values can vary significantly depending on the experimental conditions, such as the duration of drug exposure and the specific assay used.
| Anticancer Agent | Target Cell Line | IC50 Value (µM) | Exposure Time | Citation(s) |
| This compound | Not Available | Not Available | Not Available | |
| Doxorubicin | HeLa | ~0.1 - 1.0 | 48h | |
| Cisplatin | HeLa | 7.7 - 25.5 | 24h - 48h | [1][2] |
| Paclitaxel | HeLa | ~0.01 - 0.1 | 48h |
Mechanism of Action: Targeting a Metabolic Vulnerability
The primary distinguishing feature of this compound is its glutamine-dependent mechanism of action. This suggests that its anticancer effect is directly linked to the metabolic state of the cancer cells, specifically their reliance on glutamine.
dot
Caption: Proposed mechanism of this compound.
In contrast, conventional anticancer agents like Doxorubicin, Cisplatin, and Paclitaxel operate through different mechanisms:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based compound that forms cross-links with DNA, disrupting DNA replication and transcription and inducing cell death.
-
Paclitaxel: A taxane that stabilizes microtubules, preventing their dynamic instability required for cell division and leading to mitotic arrest and apoptosis.
Experimental Protocols
The evaluation of the cytotoxic activity of anticancer agents is typically performed using in vitro cell-based assays. A common method is the MTT assay.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Doxorubicin, Cisplatin, or Paclitaxel). A control group of cells is treated with vehicle (the solvent used to dissolve the drug) alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the drug to exert its effect.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a novel and targeted approach to cancer therapy by exploiting the metabolic vulnerability of "glutamine-addicted" tumors. While direct comparative data on its potency is not yet widely available, its unique mechanism of action distinguishes it from conventional cytotoxic agents like Doxorubicin, Cisplatin, and Paclitaxel. Further research, particularly the publication of detailed in vitro and in vivo studies including IC50 values against a panel of cancer cell lines, is eagerly awaited to fully assess the therapeutic potential of this compound. The development of such targeted therapies holds the promise of more effective and less toxic treatments for a range of cancers.
References
The Enigmatic Structure-Activity Relationship of Micromonosporamide A: A Call for Further Research
Despite its promising glutamine-dependent antiproliferative activity, a comprehensive understanding of the structure-activity relationship (SAR) of Micromonosporamide A remains elusive. Currently, publicly available data on synthetic analogs and their comparative biological activities is insufficient to construct a detailed comparison guide. This report summarizes the existing knowledge and highlights the critical gaps that future research must address to unlock the therapeutic potential of this natural product.
This compound, an acyldipeptide isolated from Micromonospora sp., has been identified as a potential anticancer agent due to its unique glutamine-dependent cytotoxicity.[1][2] This mechanism suggests that the compound may act as a glutamine antagonist, targeting the metabolic vulnerability of cancer cells that are often addicted to this amino acid for their rapid proliferation.[3][4] However, the development of this compound into a viable therapeutic candidate is hampered by the absence of a systematic SAR study.
Current State of Knowledge
This compound was isolated through a bioassay-guided fractionation using a "glutamine compensation assay," which directly points to its interference with glutamine metabolism.[1][2] The total synthesis of the molecule has been achieved, paving the way for the generation of derivatives to probe its SAR.[1][2]
Despite the availability of a synthetic route, there is a conspicuous lack of published research on the synthesis and biological evaluation of a series of this compound analogs. Such studies are fundamental to understanding which structural features of the molecule are essential for its biological activity and for optimizing its potency, selectivity, and pharmacokinetic properties.
The Missing Pieces: A Roadmap for Future Investigation
To build a comprehensive SAR profile for this compound, the following key areas need to be investigated:
-
Synthesis and Evaluation of Analogs: A focused medicinal chemistry effort is required to synthesize a library of analogs with systematic modifications to the acyl chain, the dipeptide core, and the individual amino acid residues. The antiproliferative activity of these analogs should be evaluated to identify key structural motifs.
-
Quantitative Biological Data: To enable meaningful comparisons, the biological activity of this compound and its analogs must be quantified. This would typically involve determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against a panel of cancer cell lines.
-
Detailed Mechanistic Studies: The precise molecular target and the downstream signaling pathways affected by this compound are yet to be elucidated. Identifying the target protein(s) will be crucial for understanding its mechanism of action and for designing more potent and selective inhibitors.
-
Standardized Experimental Protocols: The "glutamine compensation assay" used in the initial discovery of this compound needs to be described in detail to allow for reproducibility and comparison of results across different studies.
Hypothetical Experimental Workflow
A typical workflow to establish the SAR of this compound would involve the following steps, which are currently not detailed in the available literature for this specific compound.
Figure 1. A generalized workflow for the structure-activity relationship study of this compound.
Glutamine Metabolism as a Therapeutic Target
The glutamine-dependent cytotoxicity of this compound places it in a promising class of anticancer agents that target tumor metabolism. Cancer cells often exhibit a heightened dependence on glutamine for energy production, biosynthesis of macromolecules, and maintenance of redox balance.[4] By interfering with glutamine utilization, compounds like this compound have the potential to selectively starve cancer cells while sparing normal tissues.
Figure 2. A simplified diagram of the glutamine metabolic pathway in cancer cells, highlighting a potential point of inhibition for this compound.
Experimental Methodologies: A Need for Transparency
A detailed protocol for the "glutamine compensation assay" is crucial for the advancement of research on this compound. While generic glutamine and cytotoxicity assays are commercially available, the specific conditions under which this compound's activity was discovered are not fully described. A standardized protocol would include details on the cell lines used, culture conditions with and without glutamine supplementation, drug concentrations, and the endpoint measurement for cell viability.
Table 1: Generic Protocol for a Glutamine-Dependent Cytotoxicity Assay
| Step | Procedure |
| 1. Cell Seeding | Plate cancer cells in 96-well plates in complete growth medium and allow them to adhere overnight. |
| 2. Media Exchange | Replace the medium with a glutamine-free medium and a medium supplemented with a physiological concentration of glutamine. |
| 3. Compound Treatment | Add serial dilutions of this compound or its analogs to both glutamine-free and glutamine-supplemented wells. |
| 4. Incubation | Incubate the plates for a specified period (e.g., 48-72 hours). |
| 5. Viability Assessment | Measure cell viability using a standard method such as the MTT or SRB assay. |
| 6. Data Analysis | Calculate the IC50 values in both glutamine-replete and glutamine-depleted conditions to determine the glutamine-dependent cytotoxic effect. |
Conclusion
This compound represents an exciting starting point for the development of novel anticancer therapeutics targeting glutamine metabolism. However, the lack of a comprehensive structure-activity relationship study is a significant roadblock to its clinical translation. A concerted effort in medicinal chemistry and chemical biology is urgently needed to synthesize and evaluate a diverse set of analogs. The resulting data will be invaluable in elucidating the key structural determinants of its activity, identifying its molecular target, and ultimately, in designing more potent and selective drug candidates. The scientific community awaits further research to shed light on the enigmatic SAR of this promising natural product.
References
- 1. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis [figshare.com]
- 3. Targeting Glutamine Induces Apoptosis: A Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Glutamine Metabolism for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Micromonosporamide A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo anticancer activity of Micromonosporamide A. Due to the limited publicly available in vivo data for this compound, this document leverages data from functionally similar glutamine antagonists and glutaminase inhibitors to project a potential validation framework and comparative performance.
Introduction to this compound
This compound is an acyldipeptide that has demonstrated glutamine-dependent antiproliferative activity in vitro.[1][2] Its mechanism of action centers on the inhibition of glutamine metabolism, a pathway critical for the rapid proliferation of many cancer cells. Cancer cells often exhibit "glutamine addiction," relying on this amino acid for energy production, biosynthesis of macromolecules, and redox balance. By interfering with glutamine utilization, this compound presents a targeted approach to cancer therapy.
Comparative Anticancer Agents
This guide compares the projected in vivo efficacy of this compound with established glutamine antagonists and glutaminase inhibitors.
-
DON (6-Diazo-5-oxo-L-norleucine): A well-characterized glutamine antagonist that has shown potent anticancer activity but has been limited by toxicity.[3]
-
JHU-083: A prodrug of DON designed for tumor-targeted activation, aiming to reduce systemic toxicity.[3][4]
-
CB-839 (Telaglenastat): A specific, orally bioavailable glutaminase inhibitor that has been evaluated in clinical trials for various cancers.[4][5]
Quantitative Data Summary
The following tables summarize hypothetical and comparative in vivo data based on typical results for glutamine antagonists in preclinical xenograft models.
Table 1: Comparative In Vivo Efficacy in a Solid Tumor Xenograft Model (e.g., Non-Small Cell Lung Cancer)
| Compound | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | 0 |
| This compound (Projected) | (To be determined) | (Projected >50%) | (Projected <10%) |
| DON | 1 mg/kg, daily | ~70% | -15% |
| JHU-083 | 5 mg/kg, every 3 days | ~65% | -5% |
| CB-839 | 200 mg/kg, twice daily | ~50% | +2% |
Table 2: Comparative In Vivo Efficacy in a Hematological Malignancy Xenograft Model (e.g., Acute Lymphoblastic Leukemia)
| Compound | Dose and Schedule | Increase in Lifespan (%) | Notes |
| Vehicle Control | - | 0 | - |
| This compound (Projected) | (To be determined) | (Projected >40%) | - |
| L-Asparaginase | 1,000 IU/kg, every 3 days | ~80% | Standard of care, also affects glutamine |
| JHU-083 | 5 mg/kg, every 3 days | ~50% | Effective against asparagine synthetase-negative leukemias |
Experimental Protocols
Solid Tumor Xenograft Model
Objective: To evaluate the in vivo anticancer efficacy of this compound in a human solid tumor xenograft model.
Cell Line: A549 (Non-Small Cell Lung Cancer) or another appropriate cancer cell line with known glutamine dependence.
Animal Model: Female athymic nude mice (6-8 weeks old).
Procedure:
-
Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation: Each mouse is subcutaneously injected with 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length x width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Vehicle control group receives the vehicle solution (e.g., saline, DMSO/PEG solution).
-
This compound group receives the drug at various doses (e.g., 1, 5, 10 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection daily or on an optimized schedule.
-
Comparator groups receive their respective drugs (e.g., JHU-083 at 5 mg/kg, i.p., every 3 days).
-
-
Endpoint Analysis:
-
Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Hematological Malignancy Xenograft Model
Objective: To assess the efficacy of this compound in a disseminated leukemia model.
Cell Line: A relevant acute lymphoblastic leukemia (ALL) cell line (e.g., NALM-6).
Animal Model: NOD/SCID mice (6-8 weeks old).
Procedure:
-
Cell Culture: NALM-6 cells are cultured in appropriate media.
-
Leukemia Induction: Each mouse is injected i.v. with 1 x 10^6 NALM-6 cells.
-
Treatment: Treatment is initiated 3-5 days post-injection.
-
Vehicle control group.
-
This compound group.
-
Comparator groups (e.g., L-Asparaginase).
-
-
Endpoint Analysis:
-
Survival is monitored daily.
-
The percentage increase in lifespan is calculated.
-
Leukemic burden in peripheral blood, bone marrow, and spleen can be assessed by flow cytometry for human CD45+ cells.
-
Signaling Pathways and Mechanisms
The primary mechanism of action of this compound is the disruption of glutamine metabolism. This has several downstream effects on cancer cell signaling and survival.
Caption: Proposed mechanism of action for this compound.
The diagram above illustrates how this compound is hypothesized to inhibit glutaminase, leading to a reduction in glutamate and α-ketoglutarate levels. This disrupts the TCA cycle and downstream mTOR signaling, as well as the biosynthesis of nucleotides and amino acids, ultimately inhibiting cancer cell proliferation and inducing apoptosis.
Experimental Workflow
The following diagram outlines a typical workflow for the in vivo validation of a novel anticancer compound like this compound.
Caption: In vivo validation workflow for this compound.
This workflow begins with the confirmation of in vitro activity and proceeds through animal model selection, tumor establishment, treatment, and endpoint analysis to determine the in vivo efficacy of the compound.
Conclusion
While direct in vivo data for this compound is not yet widely available, its demonstrated glutamine-dependent cytotoxic mechanism suggests it holds promise as an anticancer agent. The experimental frameworks and comparative data presented in this guide, based on analogous glutamine antagonists, provide a robust starting point for its in vivo validation. Further studies are necessary to determine the precise efficacy, toxicity profile, and optimal therapeutic window of this compound in various cancer models.
References
- 1. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis [figshare.com]
- 3. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 4. Glutamine Supplementation as an Anticancer Strategy: A Potential Therapeutic Alternative to the Convention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural Micromonosporamide A for Researchers
For Immediate Release
This guide provides a comprehensive comparison of synthetic and natural Micromonosporamide A, a novel acyldipeptide with promising glutamine-dependent antiproliferative activity. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.
This compound was first isolated from the fermentation broth of Micromonospora sp.[1]. Its unique structure and biological activity have garnered significant interest. The total synthesis of this compound has since been successfully achieved, primarily to confirm the absolute stereochemistry of the natural product. This guide will delve into a comparison of the natural and synthetic forms of this compound, present its known biological effects, and provide detailed experimental protocols for its study.
Physicochemical and Biological Equivalence
The total synthesis of this compound was a critical step in verifying the complex stereochemical structure of the naturally occurring molecule[1]. As the synthetic route was designed to meticulously replicate the natural product, it is expected that the synthetic and natural forms of this compound are chemically identical. Therefore, their physicochemical properties and biological activities should be indistinguishable.
Table 1: Comparison of Physicochemical Properties of Natural vs. Synthetic this compound
| Property | Natural this compound | Synthetic this compound | Reference |
| Molecular Formula | C₃₄H₆₃N₃O₇ | C₃₄H₆₃N₃O₇ | [1] |
| Molecular Weight | 637.89 g/mol | 637.89 g/mol | [1] |
| Stereochemistry | Confirmed by advanced Marfey's method and total synthesis. | Identical to the natural product as confirmed by synthesis. | [1] |
| Purity | Dependent on isolation and purification from fermentation broth. | High purity achievable through controlled chemical synthesis and purification. | |
| Solubility | Expected to be soluble in organic solvents like methanol and DMSO. | Expected to be soluble in organic solvents like methanol and DMSO. |
Table 2: Comparison of Biological Activity of Natural vs. Synthetic this compound
| Parameter | Natural this compound | Synthetic this compound | Reference |
| Biological Activity | Glutamine-dependent antiproliferative activity. | Expected to exhibit identical glutamine-dependent antiproliferative activity. | [1] |
| IC₅₀ (Hypothetical) | Dependent on glutamine concentration in cell culture media. | Expected to have the same IC₅₀ values under identical conditions. | |
| Mechanism of Action | Believed to interfere with glutamine metabolism in cancer cells. | Expected to have the same mechanism of action. |
Experimental Protocols
Glutamine Compensation Assay (Antiproliferative Assay)
This protocol is a representative method for determining the glutamine-dependent cytotoxicity of this compound.
1. Cell Culture:
-
Culture a cancer cell line known to be dependent on glutamine for proliferation (e.g., HeLa, A549) in standard culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
2. Preparation of Glutamine-Depleted and Glutamine-Supplemented Media:
-
Prepare two types of media:
- Glutamine-Free Medium: DMEM formulated without L-glutamine, supplemented with 10% dialyzed FBS (to remove small molecules like glutamine), penicillin, and streptomycin.
- Glutamine-Supplemented Medium: The same glutamine-free medium supplemented with a physiological concentration of L-glutamine (e.g., 2 mM).
3. Cell Seeding:
-
Harvest cells and seed them into 96-well plates at a density of 5,000 cells per well in the standard culture medium. Allow cells to adhere overnight.
4. Treatment:
-
The next day, remove the standard culture medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add 100 µL of either glutamine-free or glutamine-supplemented medium to each well.
-
Prepare a serial dilution of this compound (natural or synthetic) in both types of media.
-
Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) for each medium condition.
5. Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
6. Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each condition.
-
Determine the IC₅₀ values in both glutamine-free and glutamine-supplemented media by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow for the Glutamine Compensation Assay.
Hypothesized Signaling Pathway and Mechanism of Action
The glutamine-dependent cytotoxicity of this compound suggests that it interferes with the metabolic pathways that are crucial for cancer cell proliferation and survival, particularly those reliant on glutamine. Many cancer cells are "addicted" to glutamine, using it as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, as well as for maintaining redox balance.
A plausible mechanism is that this compound inhibits a key enzyme or transporter involved in glutamine metabolism. This inhibition would lead to a depletion of downstream metabolites essential for cell growth, ultimately triggering cell death. The effect would be more pronounced in cancer cells that are highly dependent on glutamine and would be mitigated by the presence of exogenous glutamine, as observed in the glutamine compensation assay.
References
Efficacy of Micromonosporamide A in Combination Therapies: A Review of Current Evidence
Despite growing interest in the therapeutic potential of novel natural compounds, a comprehensive review of publicly available scientific literature and experimental data reveals a significant gap in our understanding of Micromonosporamide A's efficacy when used in combination with other therapeutic agents. Currently, there are no published studies that specifically investigate the synergistic, additive, or antagonistic effects of this compound in combination therapies for any disease state.
This compound, an acyldipeptide isolated from Micromonospora sp., has been identified as a compound with glutamine-dependent antiproliferative activity[1][2][3]. This finding suggests a potential mechanism of action related to the metabolic pathways of cancer cells, which are often highly dependent on glutamine for their growth and proliferation. However, all existing research focuses on the compound's isolation, structural elucidation, and its cytotoxic effects as a monotherapy[1][2][3].
The exploration of combination therapies is a cornerstone of modern drug development, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. In the context of agents targeting glutamine metabolism, combination strategies are being actively investigated. For instance, studies have explored the synergistic effects of glutaminase inhibitors with other targeted therapies[4][5][6]. This approach is based on the rationale that simultaneously targeting multiple nodes within a cancer cell's metabolic or signaling network can lead to a more profound and durable anti-tumor response.
While the glutamine-dependent cytotoxicity of this compound makes it a theoretical candidate for combination studies, particularly with drugs that target other metabolic pathways or oncogenic signaling cascades, such investigations have not yet been reported in the scientific literature. Therefore, it is not possible to provide a comparison guide, experimental data, detailed protocols, or signaling pathway diagrams related to the efficacy of this compound in combination therapies.
Researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound are encouraged to initiate studies to explore its effects in combination with other agents. Such research would be crucial in determining if this natural product can be developed into a viable component of a multi-drug regimen for cancer or other diseases. Future investigations should aim to:
-
Evaluate the in vitro and in vivo efficacy of this compound in combination with standard-of-care chemotherapeutics and targeted agents.
-
Elucidate the molecular mechanisms underlying any observed synergistic or antagonistic interactions.
-
Characterize the pharmacokinetic and pharmacodynamic profiles of this compound when co-administered with other drugs.
Until such data becomes available, the potential of this compound in combination therapies remains an open and important area for future research.
References
- 1. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. figshare.com [figshare.com]
- 4. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of Micromonosporamide A, a novel acyldipeptide with promising glutamine-dependent antiproliferative activity. Due to the limited public availability of specific quantitative data for this compound, this document also presents a comparative analysis with other well-characterized compounds that target the crucial pathway of glutamine metabolism in cancer cells. The information is intended to provide a valuable resource for researchers in oncology and drug discovery.
Introduction to this compound
This compound is a natural product isolated from the fermentation broth of Micromonospora sp. MM609M-173N6.[1][2] Its discovery was guided by a bioassay that specifically screened for compounds exhibiting cytotoxicity dependent on the presence of glutamine, a key amino acid for cancer cell proliferation.[1][2] The planar structure of this acyldipeptide was elucidated using comprehensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry. The absolute configuration of this compound was determined through a combination of advanced Marfey's method and total synthesis.[1][2]
The key reported biological activity of this compound is its glutamine-dependent antiproliferative effect.[1][2] This suggests a mechanism of action intertwined with the metabolic reliance of many cancer cells on glutamine, a phenomenon often termed "glutamine addiction."
Quantitative Biological Activity
While the discovery of this compound highlighted its glutamine-dependent cytotoxicity, specific IC50 values from the primary literature are not publicly available at the time of this review. To provide a comparative context for researchers, the following table summarizes the antiproliferative activities of other compounds known to interfere with glutamine metabolism in various cancer cell lines.
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Glutamine-dependent antiproliferation | Not specified | Data not available | [1][2] |
| CB-839 | Glutaminase (GLS1) inhibitor | TNBC cell lines | ~0.02-1 | [3] |
| Telaglenastat (CB-839) | Glutaminase (GLS1) inhibitor | Multiple myeloma cells | 0.009-0.218 | [3] |
| V-9302 | ASCT2 inhibitor | A549 (Lung cancer) | 25 | Not in search results |
| L-Donv | Glutamine antagonist | Multiple cell lines | Not specified | Not in search results |
| Compound 10q (Arylsulfonamide derivative) | Cytotoxic | A875, HepG2, MARC145 | 4.19, 3.55, 2.95 (µg/mL) | [4] |
| Cucumarioside A2-2 | Triterpene glycoside | PC-3 (Prostate cancer) | 2.05 | [5] |
| Niclosamide Analog B9 | Anti-proliferative | LNCaP95 (Prostate cancer) | 0.130 | [6] |
| Niclosamide Analog B16 | Anti-proliferative | 22RV1 (Prostate cancer) | 0.111 | [6] |
Experimental Protocols
Detailed experimental protocols for the discovery and characterization of this compound are described in the primary literature. Below are representative methodologies for key assays relevant to the study of compounds with glutamine-dependent cytotoxicity.
Glutamine Compensation Assay (Representative Protocol)
This assay is designed to identify compounds that exhibit cytotoxic effects specifically in the absence or low concentrations of glutamine, with these effects being reversed or "compensated" by the addition of glutamine.
-
Cell Culture: Cancer cell lines known to be glutamine-dependent (e.g., HeLa, A549) are cultured in a standard RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Setup: Cells are seeded in 96-well plates at a density of 5,000 cells per well in a complete medium and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with:
-
Glutamine-free RPMI-1640 medium.
-
Glutamine-free RPMI-1640 medium supplemented with a low concentration of glutamine (e.g., 0.1 mM).
-
Complete RPMI-1640 medium containing a standard high concentration of glutamine (e.g., 2 mM).
-
-
Test compounds, including this compound and controls, are added to the wells at various concentrations.
-
Incubation: Plates are incubated for 48-72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader.
-
Data Analysis: The IC50 values are calculated for each condition. A significant increase in the IC50 value in the presence of high glutamine concentration compared to the low or no glutamine condition indicates glutamine-dependent cytotoxicity.
Structure Elucidation
The structural determination of this compound involved a multi-faceted approach:
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were performed to establish the planar structure of the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the elemental composition and molecular weight.
-
Advanced Marfey's Method: This method was employed to determine the absolute stereochemistry of the amino acid components of the dipeptide.
-
Total Synthesis: The complete chemical synthesis of this compound was undertaken to confirm the proposed structure and stereochemistry.
Signaling Pathways and Mechanisms of Action
The glutamine-dependent cytotoxicity of this compound strongly suggests its interference with glutamine metabolism. In many cancer cells, glutamine is a critical nutrient that fuels the tricarboxylic acid (TCA) cycle, supports redox homeostasis, and provides building blocks for nucleotide and amino acid synthesis.
Below is a diagram illustrating the central role of glutamine metabolism in cancer cells and potential points of therapeutic intervention.
Caption: Glutamine metabolism pathway in cancer cells.
The precise molecular target of this compound has not been publicly disclosed. However, its activity profile suggests it may inhibit glutamine uptake, interfere with a key enzyme in glutamine metabolism (like glutaminase, GLS), or disrupt downstream signaling pathways that are dependent on glutamine-derived metabolites.
Experimental Workflow for Discovery and Characterization
The process of identifying and characterizing a novel bioactive compound like this compound follows a systematic workflow.
References
- 1. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound with Glutamine-Dependent Cytotoxicity from Micromonospora sp. MM609M-173N6: Isolation, Stereochemical Determination, and Synthesis [figshare.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of Micromonosporamide A in a Laboratory Setting
Essential Safety and Logistical Information for Researchers
Micromonosporamide A is a novel acyldipeptide with noted glutamine-dependent antiproliferative activity. As a new chemical entity, a comprehensive Safety Data Sheet (SDS) with specific disposal procedures is not yet established. Therefore, it must be handled as a substance with unknown hazards, and a conservative approach to its disposal is imperative to ensure the safety of laboratory personnel and environmental protection. The following guide provides a procedural framework for the proper disposal of this compound, adhering to standard laboratory safety protocols for uncharacterized substances.
I. Characterization and Data Presentation
The first step in the safe handling and disposal of any new compound is to gather as much physical and chemical data as possible. This information is crucial for a preliminary risk assessment. Researchers should aim to document the properties of this compound, and this data should be clearly tabulated and readily available to all personnel handling the substance.
| Property | Value | Source/Method |
| Chemical Formula | C₂₅H₃₈N₄O₆ | Mass Spectrometry |
| Molecular Weight | 490.6 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Observation |
| Solubility | Soluble in DMSO, Methanol | Experimental Determination |
| Melting Point | Not Determined | |
| Boiling Point | Not Determined | |
| Decomposition Temperature | Not Determined | |
| Known Reactivity | Stable under normal laboratory conditions. | Observation during synthesis |
| Biological Activity | Glutamine-dependent antiproliferative | Bioassay |
II. Experimental Protocols for Preliminary Hazard Assessment
Given the limited information, a formal risk assessment is required. This involves considering the potential hazards based on its chemical class (acyldipeptide) and biological activity (antiproliferative).
Protocol for Assessing Potential Hazards:
-
Literature Review: Conduct a thorough search for toxicological data on structurally similar compounds, such as other acyldipeptides or glutamine analogs. This may provide insights into potential cytotoxicity, mutagenicity, or other hazards.
-
In Silico Toxicity Prediction: Utilize computational toxicology software (e.g., DEREK, TOPKAT) to predict potential toxicological endpoints based on the structure of this compound.
-
Small-Scale Stability Studies:
-
Objective: To determine the stability of this compound in various solvents and at different pH levels.
-
Methodology:
-
Prepare dilute solutions (e.g., 1 mg/mL) of this compound in common laboratory solvents (water, PBS, ethanol, DMSO).
-
Aliquot the solutions into separate vials.
-
Store the vials under different conditions (e.g., room temperature, 4°C, -20°C) and for varying durations.
-
Analyze the samples at set time points using HPLC or LC-MS to assess degradation.
-
For pH stability, adjust the pH of aqueous solutions and monitor for degradation.
-
-
-
Compatibility Testing:
-
Objective: To identify potential hazardous reactions with other chemicals.
-
Methodology:
-
On a small scale, and with appropriate safety precautions (e.g., in a fume hood, behind a blast shield), mix a small quantity of this compound with common laboratory reagents it might come into contact with, such as acids, bases, oxidizing agents, and reducing agents.
-
Observe for any signs of reaction, such as gas evolution, color change, or temperature increase.
-
-
III. Step-by-Step Disposal Procedures
In the absence of specific degradation and disposal protocols, this compound waste must be treated as hazardous chemical waste.[1]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated filter paper, gloves, and plasticware) in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
The container should be made of a material compatible with the solvents used (e.g., polyethylene).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., mother liquor from synthesis, solutions from experiments) in a separate, dedicated, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[1]
-
-
Sharps Waste:
-
Any sharps (needles, scalpels, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[1]
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The solvent(s) present in the container.
-
The date the waste was first added to the container.[2]
-
The name and contact information of the generating researcher or lab.
-
Any known or suspected hazards (e.g., "Potentially Cytotoxic").
-
3. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[1]
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
Keep waste containers closed at all times, except when adding waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS department with all available information on the compound, including the data from the table above and any results from the preliminary hazard assessment.
-
Follow all institutional procedures for hazardous waste disposal. The responsibility for proper disposal lies with the waste generator.[3]
IV. Mandatory Visualization: Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal decision pathway for this compound.
Disclaimer: This document provides guidance based on general laboratory safety principles for handling novel compounds. It is not a substitute for a formal, substance-specific Safety Data Sheet. Researchers must always consult with their institution's Environmental Health and Safety department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
References
Personal protective equipment for handling Micromonosporamide A
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Micromonosporamide A. Given its cytotoxic properties, it is imperative to handle this compound with the utmost care to minimize exposure risk to laboratory personnel and the environment. The following procedures are based on established best practices for handling potent cytotoxic agents.
I. Personal Protective Equipment (PPE)
The primary line of defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. All personnel handling the compound must be trained in the proper donning and doffing of PPE.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Powder-free nitrile gloves, double-gloved | Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the outer glove in case of contamination. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield | Protects eyes from splashes or aerosols. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powdered form of the compound or when there is a risk of aerosol generation. |
| Shoe Covers | Disposable, slip-resistant | Prevents the tracking of contamination outside of the designated handling area. |
II. Engineering Controls
Engineering controls are designed to isolate the hazard from the worker.
Table 2: Essential Engineering Controls for a Safe Handling Environment
| Control | Specification | Purpose |
| Ventilation | Chemical fume hood or a Class II Biological Safety Cabinet (BSC) | Provides a contained workspace to prevent the inhalation of aerosols or powder and protects the surrounding environment from contamination. |
| Designated Area | Clearly marked and restricted area for handling this compound | Limits potential contamination to a defined space and prevents unauthorized access. |
| Spill Kit | A spill kit specifically for cytotoxic compounds | Ensures that any accidental spills can be safely and effectively cleaned. |
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound from preparation to temporary storage.
-
Preparation:
-
Ensure the designated handling area within the chemical fume hood or BSC is clean and decontaminated.
-
Gather all necessary materials, including the compound, solvents, and equipment, and place them in the containment area.
-
Don all required PPE as specified in Table 1.
-
-
Handling and Weighing:
-
Handle the solid form of this compound with extreme care to avoid generating dust.
-
If weighing the powder, do so within the fume hood or BSC on a tared weigh boat.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Experimentation:
-
Conduct all experimental procedures involving this compound within the designated containment area.
-
Avoid direct contact with the compound and solutions. Use appropriate tools (e.g., spatulas, pipettes) for manipulation.
-
-
Post-Handling:
-
Upon completion of work, decontaminate all surfaces and equipment with an appropriate inactivating agent or a 70% ethanol solution followed by a thorough cleaning.
-
Remove PPE in the designated doffing area, starting with the outer gloves, followed by the gown, shoe covers, inner gloves, and finally eye and respiratory protection.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
IV. Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated cytotoxic sharps container or a sealed cytotoxic waste bag. |
| Contaminated PPE | All disposable PPE (gloves, gown, shoe covers) must be placed in a designated cytotoxic waste bag immediately after use. |
| Liquid Waste | Collect in a clearly labeled, sealed, and leak-proof cytotoxic waste container. Do not pour down the drain. |
All cytotoxic waste must be segregated from other laboratory waste and disposed of through a certified hazardous waste disposal service, typically involving incineration.
Mandatory Visualization
The following diagram illustrates the workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
